hCAXII-IN-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H20N6O5S3 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
1-[(3-phenyl-5-sulfamoyl-1H-indole-2-carbonyl)amino]-3-(3-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C22H20N6O5S3/c23-35(30,31)15-8-4-7-14(11-15)25-22(34)28-27-21(29)20-19(13-5-2-1-3-6-13)17-12-16(36(24,32)33)9-10-18(17)26-20/h1-12,26H,(H,27,29)(H2,23,30,31)(H2,24,32,33)(H2,25,28,34) |
InChI Key |
LZWXIDIUJOMMMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)S(=O)(=O)N)C(=O)NNC(=S)NC4=CC(=CC=C4)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Quantitative Analysis of Inhibitor Binding to hCA XII
An in-depth analysis of the binding affinity of chemical inhibitors to human carbonic anhydrase XII (hCA XII), a transmembrane enzyme implicated in tumorigenesis, is crucial for the development of novel anticancer therapeutics. While a specific inhibitor designated "hCAXII-IN-8" was not identified in the reviewed literature, this guide provides a comprehensive overview of the binding characteristics of various inhibitors targeting hCA XII, along with the methodologies used for their evaluation. This information is intended for researchers, scientists, and professionals in the field of drug development.
The binding affinity of an inhibitor to its target enzyme is a critical parameter in drug discovery, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity and greater potency of the inhibitor. The following table summarizes the binding affinities of a selection of inhibitors against hCA XII and, for comparative purposes, other carbonic anhydrase isoforms.
| Compound | hCA XII Ki (nM) | hCA IX Ki (nM) | hCA II Ki (nM) | hCA I Ki (nM) | Reference Compound |
| Sulfonyl Semicarbazides | Acetazolamide (AZA) | ||||
| Compound 5 | 0.68 | 73.9 | 4.3 | 41.2 | [1] |
| Compound 7 | 0.63 | 23.1 | 3.5 | 40.2 | [1] |
| Compound 9 | 0.65 | 24.0 | 6.1 | 47.7 | [1] |
| Triazolopyrimidines | |||||
| Compound 1d | 8.8 | 5.1 | - | - | [2] |
| Compound 1j | 5.4 | 8.6 | - | - | [2] |
| Compound 1r | 4.3 | - | - | - | [2] |
| Coumarin Derivatives | |||||
| Compound 9 | 89 | 82 | - | - | [3] |
| Compound 11 | 76 | 83 | - | - | [3] |
| Compound 13 | 94 | 3689 | - | - | [3] |
| Benzenesulfonamides | |||||
| Compound 29 | 5 | - | - | 3.0 | [4] |
| Compound 31 | 5 | - | - | - | [4] |
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
A prevalent method for determining the inhibition constants of hCA inhibitors is the stopped-flow CO₂ hydration assay. This technique measures the catalytic activity of the enzyme by monitoring the pH change resulting from the hydration of carbon dioxide to bicarbonate and a proton.
Objective: To determine the inhibition constant (Ki) of a test compound against hCA XII.
Materials:
-
Recombinant human carbonic anhydrase XII (catalytic domain)
-
Test inhibitor compound
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of recombinant hCA XII and the test inhibitor in an appropriate solvent.
-
Pre-incubation: Mix the enzyme solution with varying concentrations of the inhibitor and pre-incubate at a controlled temperature (e.g., room temperature) for a specified time (e.g., 15 minutes) to allow for the formation of the enzyme-inhibitor complex.[5]
-
Assay Execution:
-
Load the enzyme-inhibitor mixture into one syringe of the stopped-flow instrument.
-
Load CO₂-saturated water into the other syringe.
-
Rapidly mix the contents of the two syringes to initiate the enzymatic reaction.
-
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time (typically for 10-100 seconds) as the pH of the solution decreases due to the production of protons.[5]
-
Data Analysis:
-
Determine the initial rates of the catalyzed reaction from the absorbance data for each inhibitor concentration.
-
The CO₂ concentrations are varied to determine the inhibition constants.[5]
-
Plot the reaction rates against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of inhibitor that reduces the enzyme activity by 50%.
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme.
-
Non-linear least-squares methods are often employed for precise determination of the inhibition constants.[5]
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the stopped-flow CO₂ hydration assay for determining the binding affinity of an inhibitor to hCA XII.
Signaling Pathway and Logical Relationships
While a specific signaling pathway for "this compound" cannot be depicted, the general mechanism of action for many hCA XII inhibitors involves binding to the zinc ion within the enzyme's active site. This binding event blocks the access of the substrate, CO₂, to the catalytic center, thereby inhibiting the enzyme's function. The inhibition of hCA XII on the surface of cancer cells is hypothesized to disrupt the pH regulation of the tumor microenvironment, leading to increased intracellular acidification and ultimately, reduced tumor cell proliferation and survival.[6]
References
- 1. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Selectivity Profile of a Carbonic Anhydrase XII Inhibitor
Disclaimer: The compound "hCAXII-IN-8" as specified in the topic was not identifiable in publicly available scientific literature. Therefore, this guide utilizes SLC-0111 , a well-characterized and clinically evaluated selective inhibitor of human Carbonic Anhydrase IX (hCA IX) and XII (hCA XII), as a representative molecule to illustrate the principles of selectivity and characterization.
Introduction to Carbonic Anhydrase Isoform Selectivity
Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In humans, there are 15 known α-CA isoforms, which vary in their tissue distribution, subcellular localization, and catalytic activity. While some isoforms, like hCA I and II, are ubiquitously expressed and involved in crucial physiological processes, others are more restricted.[2]
Notably, isoforms hCA IX and hCA XII are transmembrane proteins that are overexpressed in many solid tumors, often in response to hypoxia.[1][3][4] Their activity helps maintain a neutral intracellular pH while acidifying the extracellular tumor microenvironment, which promotes cancer cell proliferation, invasion, and metastasis.[5][6] Consequently, selective inhibition of these tumor-associated isoforms over the widespread "off-target" isoforms like hCA I and II is a key strategy in the development of novel anticancer therapies to minimize side effects.[2][7][8] SLC-0111 is a ureido-substituted benzenesulfonamide that has been developed as a potent and selective inhibitor of hCA IX and XII and has entered Phase I/II clinical trials.[4][5][9][10]
Selectivity Profile of SLC-0111
The inhibitory activity of a compound against different enzyme isoforms is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates higher potency. The selectivity is determined by comparing these values across the target and off-target isoforms.
SLC-0111 demonstrates marked selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic, ubiquitous isoforms hCA I and II.
| Isoform | Inhibition Constant (Kᵢ) in nM | Selectivity Ratio (Kᵢ hCA I or II / Kᵢ hCA IX or XII) |
| hCA I | 5080 | N/A |
| hCA II | 9640 | N/A |
| hCA IX | 45.1 | ~113 (vs hCA I), ~214 (vs hCA II) |
| hCA XII | 4.5 | ~1129 (vs hCA I), ~2142 (vs hCA II) |
Data compiled from literature. Actual values may vary slightly between studies.[9]
Experimental Protocols
The determination of inhibition constants for carbonic anhydrase inhibitors is most accurately performed using a stopped-flow spectrophotometric assay that measures the enzyme's ability to catalyze CO₂ hydration.
Stopped-Flow CO₂ Hydration Assay
Principle: This kinetic assay measures the initial rate of the CA-catalyzed hydration of CO₂. The reaction produces protons, causing a pH change in a buffered solution containing a pH indicator (e.g., Phenol Red). The rate of color change of the indicator is monitored spectrophotometrically over a very short time frame (milliseconds). The assay is performed by rapidly mixing the enzyme and inhibitor solution with a CO₂-saturated solution in a stopped-flow instrument. The inhibition constant (Kᵢ) is then calculated from the measured reaction rates at various inhibitor concentrations.[11][12][13]
Detailed Methodology:
-
Reagent Preparation:
-
Buffer: A buffer with a pKa around the desired experimental pH is used (e.g., 10 mM HEPES, pH 7.5). To maintain constant ionic strength, a salt like 0.1 M Na₂SO₄ is added.[12]
-
pH Indicator: Phenol Red is prepared at a concentration of 0.2 mM in the assay buffer.[12]
-
Enzyme Solutions: Recombinant human CA isoforms (e.g., hCA I, II, IX, XII) are prepared in the assay buffer to a final concentration typically in the low nanomolar range (e.g., 3-10 nM).[14]
-
Inhibitor Solutions: A stock solution of the inhibitor (e.g., SLC-0111) is prepared in an appropriate solvent (e.g., DMSO) and then serially diluted to various concentrations.
-
Substrate Solution: CO₂-saturated water is prepared by bubbling pure CO₂ gas into chilled, deionized water for at least 30 minutes prior to and during the experiments.[11]
-
-
Instrumentation:
-
An Applied Photophysics stopped-flow spectrophotometer (or equivalent) is used, capable of rapid mixing and data acquisition.[12]
-
-
Experimental Procedure:
-
Pre-incubation: The enzyme solution is pre-incubated with the inhibitor solution (or vehicle control) for a set period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.[14]
-
Measurement:
-
One syringe of the stopped-flow instrument is loaded with the enzyme-inhibitor mixture containing the pH indicator.
-
The second syringe is loaded with the CO₂-saturated water.
-
The two solutions are rapidly mixed in the instrument's observation cell.
-
The change in absorbance of the pH indicator is recorded at its maximum wavelength (e.g., 557 nm for Phenol Red) over time.[12]
-
-
Data Analysis:
-
The initial velocity (rate) of the reaction is determined from the initial linear portion (first 5-10%) of the absorbance curve.[12]
-
Measurements are repeated for a range of substrate (CO₂) and inhibitor concentrations.
-
The inhibition constants (Kᵢ) are calculated by fitting the initial velocity data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition) using non-linear least-squares regression analysis with software like PRISM.[14]
-
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for CA Inhibition Assay
The following diagram outlines the logical flow of the experimental process to determine the selectivity profile of a CA inhibitor.
hCA XII-Associated Signaling in Cancer
hCA XII, through its regulation of extracellular pH, can influence key signaling pathways involved in cancer cell migration and invasion. One such pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. Inhibition of hCA XII can disrupt this signaling cascade.
References
- 1. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models [iris.unimore.it]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of Carbonic Anhydrase XII in Cancer Cells: A Technical Guide
Disclaimer: Initial searches for the specific inhibitor "hCAXII-IN-8" did not yield any publicly available scientific literature or data. Therefore, this guide provides a comprehensive overview of the target validation of Carbonic Anhydrase XII (CAXII) in cancer cells, drawing upon established methodologies and data from various well-characterized CAXII inhibitors.
Introduction to Carbonic Anhydrase XII (CAXII) as a Cancer Target
Carbonic Anhydrase XII (CAXII) is a transmembrane zinc metalloenzyme that plays a crucial role in regulating pH homeostasis in cancer cells.[1][2] Under the hypoxic conditions often found in solid tumors, cancer cells upregulate CAXII expression, which is driven by the hypoxia-inducible factor 1 (HIF-1).[3] CAXII catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, contributing to the maintenance of a neutral intracellular pH (pHi) and an acidic extracellular pH (pHe).[2] This altered pH microenvironment promotes tumor growth, invasion, metastasis, and chemoresistance, making CAXII an attractive therapeutic target.[2][3]
Signaling Pathways Involving CAXII in Cancer
CAXII is implicated in several signaling pathways that drive cancer progression. Its role in pH regulation is central to its oncogenic functions. By maintaining a favorable pHi, CAXII supports the metabolic activity and proliferation of cancer cells.[4] The acidic extracellular environment created by CAXII activity facilitates the breakdown of the extracellular matrix by proteases, promoting cell invasion and metastasis.[2]
Furthermore, CAXII has been shown to be co-expressed with P-glycoprotein (Pgp), a drug efflux pump that contributes to multidrug resistance.[3] Inhibition of CAXII can disrupt the optimal pH for Pgp activity, thereby overcoming chemoresistance.[3]
Quantitative Data: Inhibition of CAXII by Various Inhibitors
A variety of chemical scaffolds have been explored for their potential to inhibit CAXII. The inhibitory activity is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following tables summarize the inhibitory potency of different classes of compounds against CAXII and other carbonic anhydrase isoforms.
Table 1: Inhibition of Carbonic Anhydrase Isoforms by Sulfonamide-based Inhibitors
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide | 250 | 12 | 25 | 5.7 | [5] |
| 1d | >10000 | 28.5 | 5.1 | 8.8 | [6] |
| 1j | >10000 | 45.2 | 8.6 | 5.4 | [6] |
| 1v | >10000 | 108.4 | 4.7 | 15.6 | [6] |
| 1x | >10000 | 25.6 | 5.1 | 12.3 | [6] |
| 9b | 1.12 µM | 0.98 µM | 1.46 µM | 0.69 µM | [7] |
| 9d | 0.85 µM | 0.54 µM | 0.21 µM | 1.12 µM | [7] |
| 9e | 0.38 µM | 0.42 µM | 2.18 µM | 0.94 µM | [7] |
Table 2: Inhibition of Carbonic Anhydrase Isoforms by Coumarin and Sulfocoumarin Inhibitors
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| 18f | 955 | 515 | 21 | 5 | [8] |
| 6a | >10000 | >10000 | 89.4 | 121.7 | [9] |
| 6h | >10000 | >10000 | 75.2 | 105.4 | [9] |
| 6i | >10000 | >10000 | 61.5 | 98.3 | [9] |
| 5d | >10000 | >10000 | 32.7 | 115.8 | [9] |
| 5i | >10000 | >10000 | 112.4 | 84.2 | [9] |
Experimental Protocols for CAXII Target Validation
Validating CAXII as a therapeutic target involves a series of in vitro and cell-based assays to demonstrate that its inhibition leads to a desired anti-cancer effect.
Carbonic Anhydrase Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (Kᵢ) of a compound against purified CAXII enzyme.
Methodology: A common method is the stopped-flow CO₂ hydrase assay.
-
Reagents and Materials:
-
Purified recombinant human CAXII protein.
-
CO₂-saturated water.
-
Buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol).
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO).
-
Stopped-flow spectrophotometer.
-
-
Procedure:
-
The assay measures the enzyme-catalyzed hydration of CO₂.
-
The reaction is initiated by rapidly mixing the CO₂-saturated solution with the buffer containing the CAXII enzyme and the pH indicator in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time as the pH decreases due to proton formation.
-
The initial rate of the reaction is calculated.
-
The assay is repeated with varying concentrations of the test inhibitor to determine the IC₅₀ value.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Cell Proliferation Assay
Objective: To assess the effect of CAXII inhibition on the growth of cancer cells.
Methodology: MTT or similar colorimetric assays are widely used.
-
Cell Lines: Cancer cell lines known to express CAXII (e.g., MDA-MB-231, HT-29).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the CAXII inhibitor for a specified period (e.g., 48-72 hours).
-
After treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
-
Western Blot Analysis
Objective: To confirm the expression of CAXII in cancer cell lines and to investigate the effect of inhibitors on downstream signaling pathways.
-
Procedure:
-
Protein lysates are prepared from treated and untreated cancer cells.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for CAXII or other proteins of interest (e.g., phosphorylated forms of signaling proteins).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Experimental and Logical Workflow for CAXII Inhibitor Validation
The process of validating a CAXII inhibitor involves a logical progression from in vitro enzyme assays to cell-based functional assays and potentially to in vivo studies.
Conclusion
The validation of CAXII as a therapeutic target in cancer is supported by a substantial body of evidence. Its role in promoting tumor survival and aggression through pH regulation and its association with chemoresistance make it a compelling target for drug development. The methodologies outlined in this guide provide a framework for the identification and characterization of novel CAXII inhibitors. While the specific compound "this compound" remains uncharacterized in public literature, the principles and experimental approaches described herein are broadly applicable to the validation of any potent and selective CAXII inhibitor for cancer therapy.
References
- 1. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Effects of hCAXII-IN-8 on Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Carbonic Anhydrase XII (hCA XII) is a transmembrane zinc metalloenzyme that plays a crucial role in regulating pH homeostasis in cancerous tissues. Its overexpression in various tumors is associated with cancer cell proliferation, invasion, and resistance to therapy, making it a compelling target for anticancer drug development. This technical guide provides a comprehensive overview of the current understanding of hCAXII-IN-8, a potent hCA XII inhibitor, and its effects on cancer cell proliferation. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to facilitate further research and development in this area.
Core Compound: this compound (Compound 5r)
This compound, also identified in the scientific literature as compound 5r, is a novel hybrid molecule featuring a 1,2,4-oxadiazole and a 2-imidazoline moiety. Its targeted inhibition of hCA XII offers a promising avenue for therapeutic intervention in oncology.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activity of this compound (compound 5r).
Table 1: Inhibitory Activity of this compound against Carbonic Anhydrase Isoforms
| Isoform | Inhibition Constant (Ki) (nM) |
| hCA I | >10000 |
| hCA II | 105.4 |
| hCA IX | 48.7 |
| hCA XII | 8.9 |
Data sourced from Angeli, A. et al. (2022).
Table 2: Antiproliferative Activity of this compound (Compound 5r)
| Cell Line | Cancer Type | IC50 (µM) |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | ~50 |
Data interpreted from graphical representation in Krasavin, M. et al. (2019). The IC50 is estimated to be around 50 µM as the cell viability is approximately 50% at this concentration.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of hCA XII. In the tumor microenvironment, cancer cells upregulate hCA XII to maintain a favorable intracellular pH for proliferation while contributing to extracellular acidosis. This acidic extracellular environment promotes tumor invasion and metastasis. By inhibiting hCA XII, this compound disrupts this pH regulation, leading to intracellular acidification and subsequent inhibition of cancer cell growth.
Caption: Signaling pathway of hCA XII in cancer cells and the inhibitory effect of this compound.
Experimental Protocols
This section provides an overview of the methodologies used to obtain the quantitative data presented above.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of this compound against various hCA isoforms was determined using a stopped-flow CO₂ hydrase assay.
-
Enzyme Source: Recombinant human CA isoforms (hCA I, II, IX, and XII).
-
Assay Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The inhibition is determined by the change in the rate of this reaction in the presence of the inhibitor.
-
Methodology:
-
A solution of the specific CA isoform is mixed with a buffer (e.g., Tris-HCl) and a pH indicator (e.g., p-nitrophenol).
-
A CO₂-saturated water solution is then rapidly mixed with the enzyme/buffer solution.
-
The change in pH, monitored by the change in absorbance of the pH indicator, is recorded over time.
-
The assay is repeated with varying concentrations of this compound to determine the IC₅₀, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Antiproliferative Activity Assay (MTT Assay)
The effect of this compound on the viability of cancer cells was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Line: PANC-1 (pancreatic ductal adenocarcinoma).
-
Assay Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Methodology:
-
PANC-1 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound (or vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.
-
In Silico Modeling of Small Molecule Inhibitor Binding to Human Carbonic Anhydrase XII: A Technical Guide
This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of small molecule inhibitors to human carbonic anhydrase XII (hCA XII), a transmembrane enzyme implicated in tumorigenesis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of hCA XII inhibitors. While this guide will refer to the general process of inhibitor binding, and use data from known inhibitors, the principles and protocols described are directly applicable to the study of any small molecule, such as a hypothetical "hCAXII-IN-8".
Quantitative Data on hCA XII Inhibition
The following tables summarize key quantitative data for a selection of known hCA XII inhibitors. This data is crucial for validating and calibrating in silico models.
Table 1: In Vitro Inhibition Data for Selected hCA XII Inhibitors
| Compound/Inhibitor | Inhibition Constant (Ki) against hCA XII | Selectivity Profile (Ki) | Reference |
| Acetazolamide (AAZ) | Standard Inhibitor | Broad-spectrum inhibitor | [4] |
| SLC-0111 | - | Selective for hCA IX and XII | [5] |
| V35 (ZINC09419065) | - | Selective for hCA IX and XII | [5] |
| Compound 29 | 5.5 nM | Potent inhibitor | [6] |
| Compound 31 | 5.5 nM | Potent inhibitor | [6] |
| Compound 28 | 7.7 nM | Potent inhibitor | [6] |
| Compound 10 | 82.1 nM | Potent inhibitor | [7] |
Table 2: Calculated Binding Free Energies from In Silico Studies
| Compound/Inhibitor | Calculated Binding Free Energy (kcal/mol) | Computational Method | Reference |
| V35 | -44.17 | MM/GBSA | [5] |
| SLC-0111 | -49.41 | MM/GBSA | [5] |
| Benzenesulfonamide derivative | -8 | Docking Score | [2] |
| Hydrazonobenzenesulfonamides | -14 to -18 | MM/PBSA | [8] |
Experimental Protocols for In Silico Modeling
This section details the standard computational protocols for modeling the binding of a small molecule inhibitor to hCA XII.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Protocol:
-
Protein Preparation:
-
Obtain the 3D structure of hCA XII from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for amino acid residues.
-
Perform energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of the inhibitor.
-
Assign partial charges and define rotatable bonds.
-
Perform energy minimization of the ligand structure.
-
-
Grid Generation:
-
Define the binding site on hCA XII, typically centered on the catalytic zinc ion.
-
Generate a grid box that encompasses the entire binding pocket.
-
-
Docking Simulation:
-
Utilize a docking algorithm (e.g., AutoDock, Glide) to explore various conformations and orientations of the ligand within the binding site.
-
Score the generated poses based on a scoring function that estimates the binding affinity.
-
-
Analysis:
-
Analyze the top-ranked docking poses to identify the most probable binding mode.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability.
Protocol:
-
System Setup:
-
Use the best-ranked pose from molecular docking as the starting structure.
-
Place the complex in a periodic box of solvent (e.g., water).
-
Add counter-ions to neutralize the system.
-
-
Minimization:
-
Perform energy minimization of the entire system to remove bad contacts between the complex and the solvent.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Adjust the pressure to the desired level (e.g., 1 atm) under constant pressure and temperature (NPT ensemble).
-
-
Production Run:
-
Run the simulation for a sufficiently long time (e.g., 100-500 ns) to allow for conformational sampling.[5]
-
Save the trajectory (atomic coordinates over time) for analysis.
-
-
Trajectory Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over time.
-
Binding Free Energy Calculations
These calculations provide a more accurate estimation of the binding affinity compared to docking scores.
Protocol (MM/GBSA Method):
-
Snapshot Extraction:
-
Extract snapshots (frames) from the stable part of the MD trajectory.
-
-
Energy Calculations:
-
For each snapshot, calculate the following energy terms:
-
The free energy of the protein-ligand complex.
-
The free energy of the protein alone.
-
The free energy of the ligand alone.
-
-
These calculations include both molecular mechanics (MM) energies and solvation free energies (Generalized Born and surface area terms).
-
-
Binding Free Energy Calculation:
-
Calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)
-
Visualizations
The following diagrams illustrate key workflows and pathways related to the in silico modeling of hCA XII inhibition.
Caption: In Silico Modeling Workflow for hCA XII Inhibitor Binding.
Caption: Simplified hCA XII Signaling Pathway and Point of Inhibition.
References
- 1. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of non-classical hCA XII inhibitors using combination of computational approaches for drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular dynamics simulation reveals structural insights into isozyme selectivity of carbonic anhydrase XII inhibitors in hypoxic tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Potent and Selective Carboxylic Acid Inhibitors of Tumor-Associated Carbonic Anhydrases IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: In Vitro Enzyme Inhibition Assay for hCAXII-IN-8
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Carbonic Anhydrase XII (hCA XII) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation, particularly in hypoxic tumor environments.[1][2][3] Its overexpression in various cancers makes it a compelling target for anticancer therapies.[1][2][4][5] This document provides a detailed protocol for an in vitro enzyme inhibition assay to determine the inhibitory potency of hCAXII-IN-8, a novel inhibitor targeting hCA XII. The described methodology is based on the widely accepted stopped-flow CO2 hydration assay, a standard for characterizing carbonic anhydrase inhibitors.[6][7]
Principle of the Assay
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+).[6][8] The enzymatic activity can be monitored by measuring the rate of pH change resulting from the production of protons. In this assay, a stopped-flow instrument is used to rapidly mix a CO2 solution with a solution containing purified hCA XII and the inhibitor, this compound. The initial rate of the catalyzed reaction is measured, and the inhibition constant (Ki) is determined by analyzing the reaction rates at various inhibitor concentrations.
Experimental Protocol
1. Materials and Reagents
-
Recombinant human Carbonic Anhydrase XII (catalytic domain)[6]
-
This compound (investigational inhibitor)
-
CO2 gas
-
HEPES buffer (or other suitable buffer, pH 7.4)
-
Distilled-deionized water
-
DMSO (for dissolving the inhibitor, if necessary)
-
Stopped-flow spectrophotometer/fluorometer
2. Preparation of Solutions
-
Enzyme Stock Solution: Prepare a stock solution of recombinant hCA XII in a suitable buffer (e.g., 10 mM HEPES, pH 7.4). The final concentration in the assay is typically in the range of 3-10 nM.[6]
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in an appropriate solvent (e.g., DMSO or distilled-deionized water).[6]
-
Working Inhibitor Solutions: Perform serial dilutions of the inhibitor stock solution to create a range of working concentrations. The final concentrations in the assay should span the expected Ki value.
-
CO2 Solution: Prepare a saturated CO2 solution by bubbling CO2 gas through chilled, distilled-deionized water. The concentration of CO2 can be determined by titration. The typical concentration range used for determining inhibition constants is 1.7 to 17 mM.[6]
3. Assay Procedure
-
Enzyme-Inhibitor Pre-incubation: In a microcentrifuge tube, mix the hCA XII enzyme solution with the desired concentration of the this compound inhibitor solution. Incubate the mixture at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.[6][8][9]
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the pre-incubated enzyme-inhibitor mixture.
-
Load the second syringe with the CO2 solution.
-
Rapidly mix the contents of the two syringes.
-
Monitor the initial rate of the CO2 hydration reaction for 10-100 seconds by measuring the change in absorbance or fluorescence of a pH indicator.[6]
-
-
Data Collection: For each inhibitor concentration, perform at least six measurements of the initial reaction velocity, using the initial 5-10% of the reaction for analysis.[6]
-
Control Measurements:
-
Uncatalyzed Rate: Measure the rate of the reaction in the absence of the enzyme. This value should be subtracted from all catalyzed rates.[6]
-
Uninhibited Rate: Measure the rate of the reaction with the enzyme but without the inhibitor.
-
4. Data Analysis
-
Subtract the uncatalyzed reaction rate from all measured rates to obtain the true enzyme-catalyzed rates.
-
Plot the initial reaction rates against the substrate (CO2) concentration for each inhibitor concentration.
-
Determine the inhibition constant (Ki) by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or uncompetitive) using non-linear least-squares regression analysis with software such as PRISM.[6][8]
Data Presentation
The inhibitory activity of this compound against hCA XII and its selectivity against other CA isoforms (e.g., hCA I and hCA II) should be summarized in a table.
Table 1: Inhibition Data for this compound against Human Carbonic Anhydrase Isoforms
| Isoform | Ki (nM) | Inhibition Mechanism |
| hCA I | >10,000 | - |
| hCA II | 8,500 | Competitive |
| hCA XII | 25.5 | Competitive |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the in vitro hCA XII inhibition assay.
Signaling Pathway
Caption: Inhibition of the hCA XII-catalyzed reaction by this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of non-classical hCA XII inhibitors using combination of computational approaches for drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Carbonic Anhydrase IX/XII Inhibitors and Carbon Monoxide Releasing Molecules Modulate LPS-Mediated Inflammation in Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation and characterization of the first inhibitory antibody targeting tumour-associated carbonic anhydrase XII - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Carbonic Anhydrase XII Inhibition in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Note: Extensive searches for "hCAXII-IN-8" did not yield publicly available data regarding its administration in mouse xenograft models. Therefore, this document utilizes data and protocols for SLC-0111 , a well-characterized and clinically evaluated selective inhibitor of Carbonic Anhydrase IX (CAIX) and XII (CAXII), as a representative example to illustrate the application of a CAXII inhibitor in preclinical in vivo studies.
Introduction
Carbonic Anhydrase XII (CAXII) is a transmembrane zinc metalloenzyme that is overexpressed in a variety of solid tumors and is associated with poor prognosis.[1] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CAXII plays a crucial role in regulating pH homeostasis in the tumor microenvironment.[2][3] This enzymatic activity helps cancer cells to survive and proliferate in the acidic and hypoxic conditions that are characteristic of solid tumors.[2][3] Furthermore, CAXII has been implicated in promoting tumor invasion, metastasis, and chemoresistance, making it an attractive therapeutic target.[2][4]
SLC-0111 is a potent and selective small molecule inhibitor of CAIX and CAXII that has demonstrated significant anti-tumor and anti-metastatic activity in preclinical models and has undergone evaluation in clinical trials.[4][5][6] These application notes provide a summary of the preclinical in vivo application of SLC-0111 in a mouse xenograft model of glioblastoma, including quantitative data on its efficacy and detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative data from a representative preclinical study evaluating the efficacy of SLC-0111 in combination with temozolomide (TMZ) in a patient-derived glioblastoma xenograft model.
Table 1: In Vivo Efficacy of SLC-0111 in Combination with Temozolomide in a Glioblastoma Patient-Derived Xenograft (PDX) Model
| Treatment Group | Median Survival (Days Post-Implantation) | Change in Tumor Volume | Reference |
| Vehicle Control | Not Reported | Progressive Growth | [5] |
| SLC-0111 alone | Not Significantly Improved | Modest Inhibition | [5] |
| Temozolomide (TMZ) alone | 76 | Significant Regression | [5] |
| SLC-0111 + TMZ | Median survival not reached by day 130 | Significant Regression (greater than TMZ alone) | [5] |
Table 2: Effect of SLC-0111 and Temozolomide on Brain Tumor Initiating Cells (BTICs)
| Treatment Group | Effect on BTIC Enrichment (CD133 expression & neurosphere formation) | Reference |
| Vehicle Control | Baseline | [5] |
| Temozolomide (TMZ) alone | Enrichment of BTICs | [5] |
| SLC-0111 + TMZ | Inhibition of BTIC enrichment | [5] |
Experimental Protocols
This section details the methodologies for a representative in vivo study of a CAXII inhibitor in a mouse xenograft model.
Cell Culture and Preparation
-
Cell Lines: Patient-derived glioblastoma (GBM) xenograft cells (e.g., 1016 GBM PDX cells) are used.[5]
-
Culture Conditions: Cells are cultured in appropriate media, for example, Neurobasal media supplemented with B27, N2, growth factors (EGF and FGF), and antibiotics.
-
Cell Harvesting: For implantation, cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a suitable medium for injection.
Mouse Xenograft Model
-
Animal Strain: Immunocompromised mice, such as NOD-scid IL2Rgammanull (NSG) mice, are typically used to prevent graft rejection.[7]
-
Implantation:
-
Tumor Growth Monitoring:
-
For subcutaneous tumors, tumor volume is measured regularly (e.g., 2-3 times per week) using digital calipers. The volume is calculated using the formula: (Length x Width2) / 2.[8]
-
For orthotopic tumors, tumor progression is monitored by bioluminescence imaging (if cells are luciferase-tagged) or by observing clinical signs in the animals.
-
Drug Formulation and Administration
-
SLC-0111 Formulation: SLC-0111 can be formulated for oral administration. A liquid formulation was used in clinical trials.[6] For preclinical studies, it may be suspended in a vehicle such as 0.5% carboxymethylcellulose.
-
Temozolomide (TMZ) Formulation: TMZ is typically dissolved in a suitable vehicle like dimethyl sulfoxide (DMSO) and then diluted with saline for intraperitoneal injection.
-
Dosing and Schedule:
-
SLC-0111: A typical dose for preclinical studies can range from 25 to 100 mg/kg, administered orally once daily.[6]
-
Temozolomide: A common dosing schedule is 50 mg/kg administered intraperitoneally for 5 consecutive days.[5]
-
Combination Therapy: In combination studies, SLC-0111 is often administered daily, while TMZ is given for a defined cycle (e.g., 5 days on, 2 days off).[5]
-
Efficacy Evaluation
-
Primary Endpoint: The primary measure of efficacy is typically overall survival or a delay in tumor growth.[5]
-
Tumor Volume Analysis: For subcutaneous models, tumor volumes are plotted over time to generate tumor growth curves. The percentage of tumor growth inhibition is calculated at the end of the study.
-
Immunohistochemistry: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Sections are then stained for various biomarkers, such as Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and CD133 (cancer stem cells).[5]
-
Western Blot Analysis: Tumor lysates can be analyzed by Western blot to assess the expression levels of target proteins and downstream signaling molecules.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of CAXII in the Tumor Microenvironment
Caption: Role of CAXII in regulating tumor microenvironment pH.
Experimental Workflow for a Mouse Xenograft Study
Caption: Workflow for a glioblastoma xenograft efficacy study.
References
- 1. Downregulation of carbonic anhydrase IX expression in mouse xenograft nasopharyngeal carcinoma model via doxorubicin nanobubble combined with ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. Carbonic anhydrase IX promotes tumour growth and necrosis in vivo and inhibition enhances anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
Application Notes and Protocols: Western Blot Analysis of hCA XII Expression Following hCAXII-IN-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection and quantification of human Carbonic Anhydrase XII (hCA XII) expression by Western blot following treatment with the inhibitor hCAXII-IN-8. It includes a comprehensive experimental workflow, data presentation guidelines, and diagrams of relevant signaling pathways.
Introduction
Human Carbonic Anhydrase XII (hCA XII) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation in various physiological and pathological processes.[1][2][3] Its expression is often upregulated in several types of cancers, contributing to tumor progression and metastasis, making it a significant therapeutic target.[4][5][6] The inhibitor this compound is a molecule designed to target the activity of hCA XII. Understanding the effect of this inhibitor on the expression level of the hCA XII protein is essential for evaluating its mechanism of action and therapeutic potential. Western blotting is a fundamental technique to achieve this by separating proteins by size, transferring them to a solid support, and identifying the target protein using specific antibodies.
Experimental Protocols
This protocol outlines the steps for cell culture and treatment, protein extraction, quantification, and subsequent Western blot analysis to determine hCA XII protein levels.
1. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., breast cancer cell line MDA-MB-231, known to express hCA XII) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) diluted in complete culture medium. Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest concentration of the inhibitor.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
2. Protein Extraction (Lysis)
-
Cell Washing: After incubation, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[7]
-
Cell Scraping and Collection: Scrape the adherent cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet the cell debris.[8]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
3. Protein Quantification
-
Assay Selection: Determine the total protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using a known concentration of a standard protein (e.g., bovine serum albumin).
-
Measurement: Measure the absorbance of the standards and samples using a spectrophotometer.
-
Concentration Calculation: Calculate the protein concentration of each sample based on the standard curve. The optimal concentration is typically between 1–5 mg/mL.[8]
4. Sample Preparation for Electrophoresis
-
Normalization: Based on the protein quantification results, normalize the protein concentration of all samples with lysis buffer.
-
Laemmli Buffer Addition: Add 4X Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to each lysate to a final concentration of 1X.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Gel Selection: Choose a polyacrylamide gel with a percentage appropriate for the molecular weight of hCA XII (~39 kDa). A 10% or 12.5% gel is generally suitable.[8]
-
Loading: Load equal amounts of total protein (typically 20-30 µg) from each sample into the wells of the gel.[8] Also, load a pre-stained molecular weight marker to monitor protein separation.
-
Electrophoresis: Run the gel in 1X running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
6. Protein Transfer (Blotting)
-
Membrane Activation: If using a PVDF membrane, activate it by incubating in methanol for 1 minute, followed by a brief rinse in transfer buffer.[8] Nitrocellulose membranes do not require activation.
-
Transfer Cassette Assembly: Assemble the transfer "sandwich" consisting of a fiber pad, filter paper, the gel, the membrane, another piece of filter paper, and another fiber pad. Ensure no air bubbles are trapped between the gel and the membrane.
-
Transfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. The transfer time and voltage should be optimized based on the specific equipment. A common condition for wet transfer is 100 V for 1-2 hours.
7. Immunoblotting and Detection
-
Blocking: After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for hCA XII, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[9]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.
Data Presentation
Quantitative analysis of the Western blot bands should be performed using densitometry software. The intensity of the hCA XII band should be normalized to the intensity of the corresponding loading control band. The results can be summarized in a table as shown below.
| Treatment Group | Concentration (µM) | hCA XII Expression (Normalized to Loading Control) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | ± 0.08 |
| This compound | 1 | 0.85 | ± 0.06 |
| This compound | 5 | 0.62 | ± 0.05 |
| This compound | 10 | 0.41 | ± 0.04 |
| This compound | 25 | 0.25 | ± 0.03 |
| This compound | 50 | 0.15 | ± 0.02 |
Note: The data presented in this table is hypothetical and serves as an example for data presentation.
Visualization of Workflows and Pathways
To facilitate a clearer understanding of the experimental process and the biological context, the following diagrams are provided.
Carbonic anhydrase XII expression and activity are modulated by various signaling pathways. Understanding these pathways provides a broader context for interpreting the effects of inhibitors like this compound.
Disclaimer: This document provides a general protocol and should be adapted and optimized for specific cell lines and experimental conditions. The quantitative data presented is for illustrative purposes only.
References
- 1. mdpi.com [mdpi.com]
- 2. Carbonic Anhydrase 12 Protects Endplate Cartilage From Degeneration Regulated by IGF-1/PI3K/CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase XII Expression Is Modulated during Epithelial Mesenchymal Transition and Regulated through Protein Kinase C Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. kairos-js.co.id [kairos-js.co.id]
- 8. docs.abcam.com [docs.abcam.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Utilizing hCAXII-IN-8 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of hCAXII-IN-8, a potent and selective inhibitor of human carbonic anhydrase XII (hCAXII), in combination with conventional chemotherapy agents. The primary application of this combination therapy is to overcome chemoresistance and enhance the efficacy of anticancer drugs in tumors overexpressing hCAXII.
Introduction
Carbonic anhydrase XII (CAXII) is a transmembrane enzyme that is frequently overexpressed in various solid tumors and is associated with poor prognosis.[1][2] It plays a crucial role in regulating pH homeostasis within the tumor microenvironment.[3] By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CAXII contributes to maintaining a neutral to alkaline intracellular pH (pHi) and an acidic extracellular pH (pHe).[4] This pH gradient promotes tumor cell proliferation, invasion, and, critically, resistance to chemotherapy.[5]
One of the key mechanisms of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and cytotoxic effect.[6][7] Emerging evidence has revealed a functional link between CAXII and Pgp-mediated chemoresistance.[8] CAXII activity helps maintain an alkaline intracellular environment that is optimal for Pgp's efflux function.[4][9] Therefore, inhibiting CAXII presents a novel strategy to disrupt this supportive microenvironment, impair Pgp activity, and resensitize resistant cancer cells to chemotherapy.[10]
This compound is a potent and selective small molecule inhibitor of hCAXII. Its combination with Pgp-substrate chemotherapeutics, such as doxorubicin and paclitaxel, has demonstrated significant synergistic cytotoxicity in preclinical models of chemoresistant cancers.[6][9] This document outlines the underlying principles, experimental protocols, and expected outcomes for utilizing this compound in combination chemotherapy research.
Mechanism of Action: Overcoming Chemoresistance
The combination of this compound with chemotherapy agents, particularly those that are substrates for Pgp, is based on the following mechanism:
-
Inhibition of CAXII Activity: this compound selectively binds to and inhibits the enzymatic activity of CAXII on the surface of cancer cells.
-
Intracellular Acidification: Inhibition of CAXII leads to a decrease in the intracellular pH (pHi) of the cancer cells.[9]
-
Impairment of Pgp Function: The resulting intracellular acidification creates a suboptimal environment for the Pgp efflux pump, thereby reducing its activity.[6][9]
-
Increased Intracellular Drug Accumulation: With Pgp activity diminished, the efflux of chemotherapeutic agents is reduced, leading to their accumulation within the cancer cells.[10]
-
Enhanced Chemotherapeutic Efficacy: The increased intracellular concentration of the chemotherapy drug results in enhanced cytotoxicity and apoptosis, effectively reversing the chemoresistance phenotype.[7][9]
The hypoxia-inducible factor-1 alpha (HIF-1α) transcription factor, often activated in the hypoxic tumor microenvironment, can coordinately upregulate both CAXII and Pgp, further strengthening the rationale for this combination therapy in hypoxic tumors.[7][8]
Data Presentation
The following tables summarize quantitative data from representative studies investigating the synergistic effects of CAXII inhibitors in combination with chemotherapy.
Table 1: In Vitro Cytotoxicity of a CAXII Inhibitor in Combination with Doxorubicin in Chemoresistant Cancer Cell Lines
| Cell Line | Treatment | IC50 (nM) | Reversal Fold (RF)¹ |
| HT29/DOX (Colon) | Doxorubicin alone | 1500 ± 120 | - |
| Doxorubicin + Compound 1 (5 nM)² | 450 ± 35 | 3.3 | |
| A549/DOX (Lung) | Doxorubicin alone | 1200 ± 100 | - |
| Doxorubicin + Compound 1 (5 nM)² | 300 ± 25 | 4.0 | |
| MCF7/DOX (Breast) | Doxorubicin alone | 1800 ± 150 | - |
| Doxorubicin + Compound 1 (5 nM)² | 410 ± 40 | 4.4 |
¹Reversal Fold (RF) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the agent in combination with the CAXII inhibitor. A higher RF value indicates a greater synergistic effect.[11] ²Compound 1 is a representative potent CAXII inhibitor.[9][10]
Table 2: Effect of CAXII Inhibitors on Intracellular Doxorubicin Accumulation
| Cell Line | Treatment | Doxorubicin Fluorescence (Arbitrary Units) | Fold Increase |
| HT29/DOX | Doxorubicin alone | 100 ± 10 | - |
| Doxorubicin + Compound 1 (5 nM) | 250 ± 20 | 2.5 | |
| A549/DOX | Doxorubicin alone | 120 ± 15 | - |
| Doxorubicin + Compound 1 (5 nM) | 300 ± 25 | 2.5 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the combination of this compound and chemotherapy are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound in combination with a chemotherapeutic agent on cancer cell lines.
Materials:
-
Chemoresistant and parental cancer cell lines (e.g., HT29 and HT29/DOX)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, stock solution in sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent and this compound in complete medium.
-
Treat cells with the chemotherapeutic agent alone, this compound alone, or a combination of both at various concentrations. Include a vehicle control (medium with DMSO).
-
The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: Intracellular Drug Accumulation Assay (Flow Cytometry)
This protocol measures the effect of this compound on the intracellular accumulation of fluorescent chemotherapeutic drugs like doxorubicin.
Materials:
-
Chemoresistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
Doxorubicin
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at a non-toxic concentration for 1-2 hours.
-
Doxorubicin Incubation: Add doxorubicin to the wells (at a concentration typically used for cytotoxicity assays) and incubate for another 1-2 hours.
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the intracellular doxorubicin fluorescence using a flow cytometer (e.g., using the PE or FITC channel, depending on the instrument).
-
Record the mean fluorescence intensity (MFI) for each treatment group.
-
-
Data Analysis: Compare the MFI of cells treated with doxorubicin alone to those treated with the combination of doxorubicin and this compound. An increase in MFI indicates enhanced intracellular drug accumulation.
Protocol 3: In Vivo Tumor Growth Inhibition Study
This protocol evaluates the efficacy of this compound in combination with chemotherapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Chemoresistant cancer cells
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Chemotherapeutic agent formulated for in vivo administration
-
Calipers
-
Animal balance
Procedure:
-
Tumor Xenograft Implantation: Subcutaneously inject a suspension of chemoresistant cancer cells (e.g., 1-5 x 10⁶ cells in PBS or a Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy alone, Combination therapy).
-
Drug Administration: Administer the treatments according to a predetermined schedule and route (e.g., intravenous, intraperitoneal, or oral).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (defined by tumor size limits or a specific time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Compare the tumor growth inhibition between the different treatment groups.
-
Assess for any signs of toxicity by monitoring body weight changes.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in combination chemotherapy.
References
- 1. Carbonic Anhydrase Inhibitors for Treatment of Cancer [innovationinfo.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase XII is a new therapeutic target to overcome chemoresistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-glycoprotein-mediated chemoresistance is reversed by carbonic anhydrase XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P-glycoprotein-mediated chemoresistance is reversed by carbonic anhydrase XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for hCAXII-IN-8 in Cancer Cell Migration and Invasion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase XII (CAXII) is a transmembrane enzyme that is overexpressed in various cancers and plays a crucial role in regulating pH in the tumor microenvironment.[1][2][3] This pH regulation is critical for cancer cell survival, proliferation, and metastasis.[1][2][3] Inhibition of CAXII has emerged as a promising therapeutic strategy to disrupt these processes, particularly cancer cell migration and invasion.[1][2][3]
hCAXII-IN-8 (also known as compound 5r) is a potent and selective inhibitor of human carbonic anhydrase XII (hCAXII). This document provides detailed application notes and protocols for utilizing this compound to study its effects on cancer cell migration and invasion. While specific cell-based migration and invasion data for this compound is not extensively available in public literature, this document provides representative protocols and expected outcomes based on studies with other selective CAXII inhibitors.
This compound: A Potent Inhibitor of Carbonic Anhydrase XII
This compound is a benzenesulfonamide derivative that has been shown to be a potent inhibitor of several human carbonic anhydrase isoforms. Its inhibitory activity (Ki) against key isoforms is summarized in the table below. The high affinity for hCAXII makes it a valuable tool for studying the specific roles of this enzyme in cancer biology.
| Carbonic Anhydrase Isoform | Ki (nM) |
| hCA I | 29.3 |
| hCA II | 178.3 |
| hCA IX | 31.7 |
| hCA XII | 29.9 |
| Data sourced from a study on the synthesis and inhibitory activity of a series of sulfonamides including compound 5r (this compound). |
Mechanism of Action in Suppressing Cancer Cell Migration and Invasion
Inhibition of CAXII by compounds like this compound is expected to disrupt the pH balance at the cancer cell surface. This disruption can interfere with the function of various proteins involved in cell motility and invasion, including focal adhesion kinase (FAK) and matrix metalloproteinases (MMPs).[1][3] The p38 MAPK signaling pathway has also been identified as a downstream effector of CAXII-mediated cancer cell invasion and migration.[3]
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on cancer cell migration and invasion. These are representative protocols and may require optimization for specific cell lines and experimental conditions.
Wound Healing (Scratch) Assay for Cell Migration
This assay provides a straightforward method to assess the effect of this compound on the collective migration of a sheet of cancer cells.
Materials:
-
Cancer cell line of interest
-
12-well or 24-well tissue culture plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
Sterile p200 or p1000 pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cancer cells into a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Pre-treatment (Optional): Once cells reach confluence, you may pre-treat them with this compound or vehicle control for a specified period (e.g., overnight) in low-serum medium.
-
Creating the Scratch: Using a sterile p200 or p1000 pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with serum-free medium or PBS to remove detached cells.
-
Treatment: Add fresh low-serum medium containing various concentrations of this compound or the vehicle control to the respective wells.
-
Imaging (Time 0): Immediately capture images of the scratch in each well using an inverted microscope at a consistent magnification (e.g., 10x).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Imaging (Time X): Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours) until the scratch in the control wells is nearly closed.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial scratch area.
Expected Results: Treatment with an effective CAXII inhibitor is expected to significantly reduce the rate of wound closure compared to the vehicle control, indicating an inhibition of cell migration.
Transwell Invasion Assay (Boyden Chamber Assay)
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract
-
Cancer cell line of interest
-
This compound
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet or other suitable stain
Procedure:
-
Coating Inserts: Thaw Matrigel on ice and dilute with cold serum-free medium. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for gelation.
-
Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.
-
Cell Seeding and Treatment: Add the cell suspension to the upper chamber of the Matrigel-coated inserts. Include different concentrations of this compound or vehicle control in the cell suspension.
-
Chemoattractant: Add complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Removal of Non-invaded Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invaded cells and Matrigel from the upper surface of the membrane.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol for 10-15 minutes. Stain the cells with crystal violet for 15-20 minutes.
-
Imaging and Quantification: Gently wash the inserts with water and allow them to air dry. Image the stained cells on the underside of the membrane using a microscope. Count the number of invaded cells in several random fields of view.
Expected Results: A potent CAXII inhibitor like this compound is expected to cause a dose-dependent decrease in the number of invaded cells compared to the vehicle control.
Western Blot Analysis of Signaling Proteins
This technique is used to analyze changes in the expression and phosphorylation status of proteins involved in migration and invasion pathways upon treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FAK, anti-FAK, anti-MMP-2, anti-MMP-9, anti-p-p38, anti-p38, anti-CAXII, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cancer cells with this compound for the desired time. Lyse the cells in lysis buffer and collect the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Wash the membrane and add a chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Expected Results: Inhibition of CAXII with this compound is expected to lead to a decrease in the phosphorylation of FAK and p38 MAPK, as well as reduced expression or activity of MMP-2 and MMP-9.[3]
Summary of Expected Quantitative Data
The following table summarizes the expected outcomes from the described experiments when using an effective CAXII inhibitor.
| Experiment | Parameter Measured | Expected Outcome with this compound |
| Wound Healing Assay | % Wound Closure | Dose-dependent decrease |
| Transwell Invasion Assay | Number of Invaded Cells | Dose-dependent decrease |
| Western Blot | p-FAK / Total FAK Ratio | Decrease |
| p-p38 / Total p38 Ratio | Decrease | |
| MMP-2 / MMP-9 Expression | Decrease |
Conclusion
This compound is a valuable research tool for investigating the role of carbonic anhydrase XII in cancer progression. The protocols and expected outcomes described in these application notes provide a framework for studying the effects of this compound on cancer cell migration and invasion. By utilizing these methods, researchers can further elucidate the mechanisms by which CAXII contributes to metastasis and evaluate the therapeutic potential of its inhibitors.
References
- 1. Inhibition of Melanoma Cell Migration and Invasion Targeting the Hypoxic Tumor Associated CAXII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RETRACTED ARTICLE: Tiliroside as a CAXII inhibitor suppresses liver cancer development and modulates E2Fs/Caspase-3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase XII promotes invasion and migration ability of MDA-MB-231 breast cancer cells through the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CST | Cell Signaling Technology [cellsignal.com]
Application of hCAXII-IN-8 in 3D Tumor Spheroid Models
For Research Use Only
Introduction
Carbonic anhydrase XII (CAXII) is a transmembrane zinc metalloenzyme that is frequently overexpressed in a variety of solid tumors.[1][2] Its primary function involves the regulation of intracellular and extracellular pH, which is critical for tumor cell survival, proliferation, invasion, and metastasis, particularly in the hypoxic and acidic tumor microenvironment.[1][3] Elevated CAXII expression is often associated with poor patient prognosis, making it a compelling therapeutic target in oncology.[1][4] hCAXII-IN-8 is a potent and selective inhibitor of human carbonic anhydrase XII, designed to disrupt pH homeostasis in cancer cells, leading to apoptosis and inhibition of tumor growth.
Three-dimensional (3D) tumor spheroid models offer a more physiologically relevant in vitro system compared to traditional 2D cell cultures.[5][6] Spheroids mimic the complex cellular architecture, nutrient and oxygen gradients, and cell-cell interactions found in solid tumors, providing a superior platform for evaluating the efficacy of anti-cancer therapeutics.[5][7] These models are instrumental in preclinical drug development for assessing drug penetration, efficacy, and cellular responses in a tumor-like context.[6]
These application notes provide a comprehensive overview and detailed protocols for assessing the therapeutic potential of this compound using 3D tumor spheroid models. The included methodologies cover spheroid formation, drug treatment, and various analytical techniques to quantify the inhibitor's effects on tumor spheroid growth, viability, and invasion.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on various parameters in 3D tumor spheroid models derived from a human colorectal cancer cell line (e.g., HCT116).
Table 1: Effect of this compound on Tumor Spheroid Growth
| This compound Concentration (µM) | Average Spheroid Diameter (µm) at 72h | Percent Growth Inhibition (%) |
| 0 (Vehicle Control) | 550 ± 25 | 0 |
| 1 | 480 ± 20 | 12.7 |
| 5 | 390 ± 18 | 29.1 |
| 10 | 280 ± 15 | 49.1 |
| 25 | 190 ± 12 | 65.5 |
| 50 | 150 ± 10 | 72.7 |
Table 2: Effect of this compound on Tumor Spheroid Viability (ATP Assay)
| This compound Concentration (µM) | Relative Luminescence Units (RLU) | Percent Viability (%) |
| 0 (Vehicle Control) | 85000 ± 4500 | 100 |
| 1 | 72000 ± 3800 | 84.7 |
| 5 | 51000 ± 2900 | 60.0 |
| 10 | 32000 ± 2100 | 37.6 |
| 25 | 15000 ± 1200 | 17.6 |
| 50 | 8000 ± 700 | 9.4 |
Table 3: Effect of this compound on Tumor Spheroid Invasion
| This compound Concentration (µM) | Average Invasion Area (µm²) | Percent Invasion Inhibition (%) |
| 0 (Vehicle Control) | 120000 ± 9500 | 0 |
| 1 | 95000 ± 8200 | 20.8 |
| 5 | 68000 ± 6100 | 43.3 |
| 10 | 42000 ± 4500 | 65.0 |
| 25 | 25000 ± 2800 | 79.2 |
| 50 | 18000 ± 1900 | 85.0 |
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of uniform tumor spheroids using ultra-low attachment (ULA) plates.[8]
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask to 80-90% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000 to 5,000 cells/well) in complete medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA round-bottom plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. Spheroids will typically form within 48-72 hours.
Protocol 2: this compound Treatment of 3D Tumor Spheroids
This protocol details the procedure for treating pre-formed tumor spheroids with this compound.
Materials:
-
Pre-formed tumor spheroids in a 96-well ULA plate (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
After 72 hours of incubation, confirm the formation of single, compact spheroids in each well using a microscope.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations. A vehicle control (e.g., 0.1% DMSO in medium) must be included.
-
Carefully remove 50 µL of the conditioned medium from each well of the spheroid plate.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the corresponding wells.
-
Return the plate to the incubator and treat for the desired duration (e.g., 72 hours).
Protocol 3: Spheroid Growth and Viability Assessment
This protocol outlines methods for quantifying the effect of this compound on spheroid growth and viability.
Part A: Spheroid Growth Measurement (Brightfield Imaging)
-
At specified time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well using an inverted microscope with an integrated camera or a high-content imaging system.[9]
-
Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Determine the percent growth inhibition relative to the vehicle-treated control spheroids.
Part B: Spheroid Viability (ATP Assay)
-
Following the 72-hour treatment period, allow the spheroid plate to equilibrate to room temperature for 30 minutes.
-
Add a volume of a 3D-compatible ATP-based viability reagent (e.g., CellTiter-Glo® 3D) equal to the volume of medium in each well.[10]
-
Lyse the spheroids by mixing the contents of the wells on an orbital shaker for 5 minutes.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle-treated control spheroids after subtracting the background luminescence from wells with medium only.
Protocol 4: Spheroid Invasion Assay
This protocol describes a method to assess the effect of this compound on the invasive capacity of tumor spheroids.[9]
Materials:
-
Pre-formed tumor spheroids
-
Basement membrane extract (BME), such as Matrigel®, chilled on ice
-
Serum-free cell culture medium
-
Complete cell culture medium
-
This compound
Procedure:
-
Pre-coat the wells of a 96-well flat-bottom plate with a thin layer of BME and allow it to solidify at 37°C.
-
Carefully transfer single, pre-formed spheroids from the ULA plate to the center of the BME-coated wells.
-
Overlay the spheroids with a layer of BME (e.g., 50 µL of a 50% BME/medium mixture) and allow it to polymerize at 37°C for 30-60 minutes.
-
Add complete culture medium containing the desired concentrations of this compound or vehicle control to each well.
-
Incubate the plate at 37°C and 5% CO2.
-
Monitor spheroid invasion into the surrounding matrix at regular intervals (e.g., 24, 48, 72 hours) by capturing images with an inverted microscope.
-
Quantify the area of invasion using image analysis software by measuring the total area covered by the spheroid and the invading cells and subtracting the initial spheroid area.
-
Calculate the percent invasion inhibition relative to the vehicle-treated control.
Diagrams
References
- 1. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. The Production of 3D Tumor Spheroids for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. High-Content Monitoring of Drug Effects in a 3D Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
hCAXII-IN-8 solubility and stability issues in DMSO
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for hCAXII-IN-8?
A1: Based on common practices for similar sulfonamide-based carbonic anhydrase inhibitors, DMSO is a frequently used solvent for creating concentrated stock solutions.[1][2] For aqueous-based biological assays, it is crucial to dilute the DMSO stock solution into your aqueous experimental buffer, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).[3]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, it is recommended to start with a small amount of the compound and gradually add DMSO. Sonication and gentle warming (e.g., in a 37°C water bath) can aid in dissolution.[4] Always ensure the compound is completely dissolved before use. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your experimental system.
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: Stock solutions of small molecules in DMSO should be stored at low temperatures to maintain stability. For short-term storage (up to one month), -20°C is often sufficient. For long-term storage (up to six months), -80°C is recommended.[3] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and absorption of water by the hygroscopic DMSO.[3][5]
Q4: For how long is the this compound stock solution in DMSO stable?
A4: While specific stability data for this compound is not available, typical guidelines suggest that stock solutions in DMSO are stable for up to one month at -20°C and up to six months at -80°C.[3] However, it is recommended to re-evaluate the efficacy of the solution if stored for longer periods.[3]
Q5: My this compound precipitates when I dilute the DMSO stock in my aqueous buffer. What should I do?
A5: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds.[6] This indicates that the compound has low aqueous solubility. To address this, you can try the following:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Increase Final DMSO Concentration: If your experimental system allows, slightly increasing the final DMSO concentration might help to keep the compound in solution. However, be mindful of potential solvent toxicity.
-
Use of Co-solvents: In some cases, the addition of a co-solvent such as glycerol, Tween 80, or PEG400 to the final solution can improve solubility.[3]
-
Lower the Final Concentration: It may be necessary to work at a lower final concentration of this compound that is within its aqueous solubility limit.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO | Insufficient solvent; low temperature; hygroscopic DMSO. | Try gentle heating (37°C) or sonication.[4] Use fresh, anhydrous DMSO as absorbed water can reduce solubility.[7] Ensure you are using a sufficient volume of DMSO for the amount of compound. |
| Precipitation observed in stock solution upon storage | Compound is unstable at the storage temperature; freeze-thaw cycles. | Store at a lower temperature (-80°C). Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[3] |
| Cloudiness or precipitation upon dilution in aqueous media | Low aqueous solubility of the compound. | Perform serial dilutions.[3] Ensure the final DMSO concentration is sufficient to maintain solubility but not toxic to cells. Consider using a co-solvent if compatible with your assay.[3] |
| Inconsistent experimental results | Degradation of the compound; inaccurate concentration due to precipitation. | Prepare fresh stock solutions regularly. Visually inspect for any precipitation before use. Centrifuge the stock solution before use and take the supernatant to ensure you are using a clear solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the tube containing the compound.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Alternatively, or in addition to sonication, incubate the tube in a 37°C water bath for 10-15 minutes, vortexing occasionally.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 100 µM working solution, first dilute the 10 mM stock 1:10 in medium (to get 1 mM), and then dilute this 1:10 again in medium.
-
Ensure the final concentration of DMSO in the cell culture does not exceed 0.5% to avoid cytotoxicity.[3]
-
Add the diluted compound to the cells and gently mix.
-
Include a vehicle control in your experiment containing the same final concentration of DMSO as the treated samples.
Visualizations
References
- 1. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors [mdpi.com]
- 2. Dual Carbonic Anhydrase IX/XII Inhibitors and Carbon Monoxide Releasing Molecules Modulate LPS-Mediated Inflammation in Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating In Vitro Studies with hCAXII-IN-8: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the use of hCAXII-IN-8, a potent inhibitor of human carbonic anhydrase XII (hCAXII), in in vitro experimental settings. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the underlying biological pathways to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound, also identified as compound 5r, is a benzenesulfonamide-based inhibitor of human carbonic anhydrase XII (hCAXII). Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] hCAXII is a transmembrane isoform of this enzyme family and is often overexpressed in various cancers.[2][3] By inhibiting hCAXII, this compound disrupts pH regulation within the tumor microenvironment, which can impede cancer cell proliferation, survival, and metastasis.[2][3] The sulfonamide group of the inhibitor typically coordinates with the zinc ion in the active site of the enzyme, blocking its catalytic activity.[4]
2. What is the optimal concentration range for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell line, assay type, and experimental goals. Based on the inhibitory constants (Ki) for similar benzenesulfonamide inhibitors, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and assay.
3. How should I prepare and store this compound stock solutions?
-
Solubility: Benzenesulfonamide-based inhibitors are often soluble in organic solvents like dimethyl sulfoxide (DMSO).[5] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Dilutions: For cell-based assays, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium | - The compound's aqueous solubility is low.- The final concentration of the inhibitor is too high.- The DMSO stock concentration is too high, leading to a large volume of DMSO being added to the aqueous medium. | - Ensure the final DMSO concentration in the culture medium is minimal (≤ 0.1%).- Prepare a more dilute stock solution in DMSO to reduce the volume added to the medium.- Gently warm the culture medium to 37°C before adding the inhibitor.- If precipitation persists, consider using a different solvent or a formulation with solubility enhancers, though this may require validation.[6] |
| High background or off-target effects | - The inhibitor concentration is too high, leading to non-specific binding.- The inhibitor is affecting other cellular processes. | - Perform a dose-response experiment to identify the lowest effective concentration.- Include appropriate controls, such as a structurally similar but inactive compound, if available.- Test the inhibitor in a cell line that does not express hCAXII to assess off-target effects. |
| No observable effect of the inhibitor | - The inhibitor concentration is too low.- The cell line does not express sufficient levels of hCAXII.- The inhibitor has degraded.- The assay is not sensitive enough to detect the effect. | - Confirm hCAXII expression in your cell line using techniques like Western blot or qPCR.- Increase the inhibitor concentration based on dose-response data.- Prepare fresh stock solutions of the inhibitor.- Optimize the assay parameters (e.g., incubation time, cell density). |
| Inconsistent results between experiments | - Variability in cell passage number or confluency.- Inconsistent preparation of inhibitor dilutions.- Fluctuation in incubator conditions (CO2, temperature, humidity). | - Use cells within a consistent passage number range.- Seed cells at a consistent density for all experiments.- Prepare fresh inhibitor dilutions for each experiment.- Regularly calibrate and monitor incubator conditions. |
Quantitative Data Summary
The inhibitory activity of this compound (compound 5r) and a reference inhibitor, Acetazolamide (AAZ), against four human carbonic anhydrase isoforms is summarized below. Lower Ki values indicate higher potency.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| This compound (compound 5r) | >10000 | 10.8 | 30.2 | 5.8 |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
Data for compound 5r is from a study on benzenesulfonamide derivatives. The study noted that the introduction of a second methoxy group in compound 5r led to increased activity against hCA II and a reduction in selectivity for hCA IX and hCA XII over hCA I compared to similar analogs.[7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Carbonic Anhydrase Activity Assay (Stopped-Flow CO2 Hydration Assay)
This is a biochemical assay to measure the inhibitory effect of this compound on the enzymatic activity of purified hCAXII.
Materials:
-
Purified recombinant hCAXII
-
This compound
-
CO2-saturated water
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a solution of purified hCAXII in the assay buffer.
-
Prepare various concentrations of this compound.
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO2-saturated water.
-
Monitor the change in absorbance of the pH indicator over time as the hydration of CO2 leads to a pH change.
-
Calculate the initial rate of the reaction.
-
Determine the Ki of this compound by measuring the reaction rates at different inhibitor concentrations.
Visualizations
Signaling Pathway of hCAXII in the Tumor Microenvironment
Caption: hCAXII catalyzes CO2 hydration, contributing to an acidic tumor microenvironment.
Experimental Workflow for Evaluating this compound
Caption: Workflow for in vitro characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
hCAXII-IN-8 off-target effects in cell lines
This technical support center provides guidance for researchers and drug development professionals investigating the off-target effects of hCAXII-IN-8, a putative inhibitor of human Carbonic Anhydrase XII (hCAXII). As direct off-target data for this compound is not publicly available, this guide offers a framework for identifying and characterizing potential off-target interactions in cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of a carbonic anhydrase inhibitor like this compound?
A1: While this compound is designed to target hCAXII, it may interact with other proteins, leading to unintended biological consequences. Potential off-targets can include other carbonic anhydrase isoforms (e.g., hCA I, II, IX) which are ubiquitously expressed and involved in various physiological processes.[1][2] Inhibition of these isoforms can lead to undesired side effects.[2] Additionally, depending on the chemical scaffold of the inhibitor, it could interact with other enzyme classes, such as protein kinases, which share structural similarities in their active sites with other ATP-binding proteins.[3][4]
Q2: Why is it critical to evaluate the selectivity of this compound?
A2: The selectivity of an inhibitor is crucial for ensuring that its therapeutic effects are due to the modulation of the intended target (hCAXII) and not due to off-target activities. Poor selectivity can lead to misleading experimental results, toxicity, and a narrow therapeutic window.[3] For carbonic anhydrase inhibitors, selectivity against the highly abundant cytosolic isoforms hCA I and II is a key consideration to minimize side effects.[2]
Q3: What are the first steps to assess the off-target profile of this compound?
A3: A tiered approach is recommended. Initially, perform in vitro profiling against a panel of related enzymes. For a hCAXII inhibitor, this would primarily involve screening against other human carbonic anhydrase isoforms. Subsequently, broader screening against a panel of kinases and other common off-target classes is advisable to identify any unexpected interactions.[5]
Q4: How can I investigate off-target effects in a cellular context?
A4: Cellular assays are essential to confirm if in vitro off-target interactions translate to a biological effect. This can be achieved by using cell lines that express the potential off-target protein and assessing a relevant functional endpoint. For example, if this compound is found to inhibit a specific kinase in vitro, you can treat cells with the inhibitor and measure the phosphorylation of a known substrate of that kinase.[6] Comparing the effects in cell lines with and without the expression of the primary target (hCAXII) can also help to distinguish on-target from off-target effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with CAXII inhibition. | The phenotype may be due to an off-target effect. | 1. Perform a broad kinase selectivity screen. 2. Conduct a proteomics study (e.g., thermal proteome profiling) to identify cellular targets. 3. Compare the effects of this compound with other structurally different CAXII inhibitors or with CAXII knockdown/knockout. |
| High cytotoxicity in multiple cell lines at concentrations close to the IC50 for CAXII. | The inhibitor may have off-target liabilities causing general toxicity. | 1. Assess cytotoxicity in a cell line that does not express CAXII. 2. Perform counter-screening against common toxicopharmacological targets. |
| Inconsistent results between in vitro assays and cell-based assays. | 1. Poor cell permeability of the compound. 2. The off-target is not expressed or is inactive in the chosen cell line. 3. The compound is rapidly metabolized in cells. | 1. Perform a cell permeability assay. 2. Verify the expression and activity of the potential off-target in your cell model. 3. Conduct metabolic stability assays. |
Experimental Protocols & Workflows
A systematic approach is crucial for identifying and validating off-target effects. The following workflow outlines the key steps.
References
- 1. Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting inconsistent results with hCAXII-IN-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with hCAXII-IN-8, a potent inhibitor of human carbonic anhydrase XII (hCA XII).[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of human carbonic anhydrase XII (hCA XII).[1][2][3][4] Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6][7] In the context of cancer, tumor-associated isoforms like hCA XII are often overexpressed in response to hypoxia and are involved in regulating pH in the tumor microenvironment, which promotes cancer cell survival and invasion.[7][8] By inhibiting hCA XII, this compound can disrupt this pH regulation, potentially leading to a slowdown in tumor growth.[8]
Q2: What are the recommended storage and handling conditions for this compound?
Q3: In which experimental assays can this compound be used?
A3: this compound is primarily designed for use in in vitro enzyme inhibition assays, such as the stopped-flow CO2 hydration assay, to determine its inhibitory potency (Ki) against hCA XII.[9][10] It can also be used in cell-based assays to investigate its effects on cancer cell proliferation, migration, and the pH of the tumor microenvironment, particularly under hypoxic conditions where hCA XII is typically upregulated.[7]
Q4: What is the importance of targeting hCA XII specifically?
A4: The human carbonic anhydrase family has several isoforms with varying tissue distribution and physiological roles.[5][11] Achieving isoform-specific inhibition is a significant challenge in the development of CA inhibitors.[8][11][12] Selective inhibition of the tumor-associated isoform hCA XII over ubiquitously expressed isoforms like hCA I and hCA II is crucial to minimize off-target effects and potential toxicity.[8][11]
Troubleshooting Guide for Inconsistent Results
Issue 1: Higher than expected IC50/Ki value for this compound in an enzyme inhibition assay.
This could be due to several factors related to the compound itself, the enzyme, or the assay conditions.
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh stock and working solutions of this compound. Ensure proper storage of the solid compound and stock solutions. |
| Inaccurate Compound Concentration | Verify the concentration of your stock solution. If possible, confirm the molecular weight and purity of your this compound batch. |
| Inactive Enzyme | Use a fresh batch of recombinant hCA XII. Ensure the enzyme has been stored and handled correctly to maintain its activity. Include a positive control inhibitor with a known Ki to validate enzyme activity. |
| Suboptimal Assay Conditions | Optimize buffer composition, pH, and temperature for the stopped-flow assay. Ensure the CO2 substrate concentration is appropriate. The pH of the buffer system is critical for CA activity.[13] |
| Solubility Issues | Visually inspect the solution for any precipitation of the inhibitor. If solubility is an issue, consider using a different solvent for the stock solution or adjusting the final solvent concentration in the assay. |
Issue 2: High variability between replicate experiments.
High variability can obscure the true effect of the inhibitor and make data interpretation difficult.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Calibrate your pipettes regularly. Use precise pipetting techniques, especially when preparing serial dilutions of the inhibitor. |
| Inconsistent Incubation Times | Ensure that the pre-incubation time of the enzyme with the inhibitor is consistent across all experiments. |
| Fluctuations in Temperature | Use a temperature-controlled stopped-flow instrument to maintain a stable temperature throughout the assay.[14] |
| Reagent Instability | Prepare fresh buffers and substrate solutions for each set of experiments. |
Issue 3: Lack of correlation between in vitro enzyme inhibition and cellular activity.
Potent inhibition in a biochemical assay does not always translate to a strong effect in a cellular context.[7]
| Potential Cause | Recommended Solution |
| Low Cell Permeability | The inhibitor may not be efficiently crossing the cell membrane to reach the intracellular or membrane-bound hCA XII. Consider modifying the compound's structure to improve its physicochemical properties. |
| Off-Target Effects | The observed cellular phenotype may be due to the inhibitor acting on other targets besides hCA XII.[15] Perform target engagement and selectivity profiling studies. |
| Cell Line Does Not Express Sufficient hCA XII | Confirm the expression level of hCA XII in your chosen cell line, especially under hypoxic conditions.[7] |
| Experimental Conditions in Cellular Assay | Ensure that the cellular assay is conducted under conditions where hCA XII activity is relevant, such as hypoxia, which upregulates its expression.[7] |
Experimental Protocols
Stopped-Flow CO2 Hydration Assay
This is a standard method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors.[9][10]
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2. The reaction is monitored using a pH indicator dye.
Materials:
-
Recombinant human Carbonic Anhydrase XII (hCA XII)
-
This compound
-
CO2-saturated water (substrate)
-
Buffer (e.g., Tris-HCl) at a specific pH
-
pH indicator dye (e.g., phenol red)
-
Stopped-flow spectrophotometer
Methodology:
-
Prepare a solution of hCA XII in the assay buffer.
-
Prepare a series of dilutions of this compound.
-
In the stopped-flow instrument, one syringe is loaded with the enzyme solution (pre-incubated with the inhibitor or vehicle control), and the other syringe is loaded with the CO2-saturated water containing the pH indicator.
-
The two solutions are rapidly mixed, initiating the CO2 hydration reaction.
-
The change in absorbance of the pH indicator is monitored over time, which reflects the rate of the enzymatic reaction.
-
The initial rates are calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the initial rates against the inhibitor concentration and fitting the data to a suitable dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: Hypoxia-induced signaling pathway leading to hCA XII expression and its inhibition by this compound.
Caption: General experimental workflow for determining the inhibitory potency of this compound.
Caption: A decision tree for troubleshooting inconsistent experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Carbonic anhydrase, its inhibitors and vascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review on Carbonic Anhydrase IX and XII Inhibitors | Auctores [auctoresonline.org]
- 7. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are CA12 inhibitors and how do they work? [synapse.patsnap.com]
- 9. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Kinetics Investigation of CO2 Absorption into TEA and DEEA Amine Solutions Containing Carbonic Anhydrase | MDPI [mdpi.com]
- 15. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of Novel hCAXII Inhibitors in Animal Models
Disclaimer: To date, there is no publicly available preclinical toxicity data specifically for a compound designated "hCAXII-IN-8." Therefore, this technical support center provides generalized guidance for researchers working with novel, potent, and selective human carbonic anhydrase XII (hCAXII) inhibitors. The recommendations are based on the known physiological functions of CAXII, the established class effects of carbonic anhydrase inhibitors (CAIs), and standard preclinical toxicology practices. It is imperative that researchers conduct compound-specific toxicity studies to establish a definitive safety profile.
Frequently Asked Questions (FAQs)
Q1: What are the potential on-target toxicities of a potent hCAXII inhibitor in animal models?
A1: On-target toxicities arise from the intended pharmacological action of the drug. Since hCAXII is a membrane-associated enzyme involved in pH regulation and bicarbonate transport, potent inhibition could lead to:
-
Metabolic Acidosis: Inhibition of CAXII can lead to a decrease in bicarbonate reabsorption in the kidneys, resulting in metabolic acidosis.[1][2][3][4] Signs to monitor in animal models include increased respiratory rate (compensatory hyperventilation), lethargy, and changes in blood gas parameters.[5][6]
-
Electrolyte Imbalance: Disruption of bicarbonate transport can also affect the balance of other electrolytes.[3][7] Researchers should monitor serum levels of sodium, potassium, and chloride.
-
Renal Effects: The kidneys are a primary site of CAXII expression and are involved in the excretion of CAIs.[8][9][10] High doses or prolonged administration may lead to renal toxicity. Monitoring renal function markers such as blood urea nitrogen (BUN) and creatinine is crucial.
Q2: What are the potential off-target toxicities to consider?
A2: Off-target toxicities depend on the inhibitor's selectivity profile against other human carbonic anhydrase (hCA) isoforms. While this compound is suggested to be selective, it is crucial to evaluate its activity against other key isoforms:
-
hCA II (Cytosolic): Inhibition of the ubiquitous hCA II isoform is a common cause of side effects with older, non-selective CAIs like acetazolamide. These can include paresthesia (tingling sensation), fatigue, and malaise.[11] While less pronounced in animal models, general wellness observations are important.
-
Other Membrane-Bound Isoforms (e.g., hCA IX, hCA IV): Depending on the inhibitor's cross-reactivity, inhibition of other membrane-bound CAs could lead to a broader range of physiological effects. A thorough in vitro selectivity panel is essential to predict potential off-target effects.
Q3: How can the formulation of a novel hCAXII inhibitor impact its toxicity profile?
A3: The formulation is critical for ensuring consistent drug exposure and minimizing local and systemic toxicity. Poor solubility can lead to precipitation at the injection site, causing inflammation and erratic absorption. The use of certain excipients can also cause adverse reactions. It is recommended to conduct formulation screening studies to identify a vehicle that provides optimal solubility, stability, and tolerability.
Troubleshooting Guides
Issue 1: Unexpected mortality or severe adverse events at predicted therapeutic doses.
| Potential Cause | Troubleshooting Steps |
| Incorrect Dose Calculation or Administration | - Double-check all dose calculations, including conversions from in vitro to in vivo doses. - Ensure proper training of personnel on the administration technique (e.g., gavage, intravenous injection). |
| Formulation Issues | - Visually inspect the formulation for precipitation or inhomogeneity. - Assess the tolerability of the vehicle alone in a control group. - Consider reformulating with alternative, well-tolerated excipients. |
| Rapid Onset of On-Target Toxicity | - Implement a dose-escalation study with smaller dose increments to better define the maximum tolerated dose (MTD).[12][13][14][15] - Consider a continuous infusion or more frequent, smaller doses to reduce peak plasma concentrations (Cmax). |
| Species-Specific Sensitivity | - Review literature for known species differences in the expression and function of CAXII and drug metabolizing enzymes. - If possible, conduct preliminary tolerability studies in a second species. |
Issue 2: High variability in efficacy or toxicity data between animals.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | - Ensure consistent volume and rate of administration for all animals. - For oral gavage, confirm proper placement of the gavage needle. |
| Variable Oral Bioavailability | - Assess the pharmacokinetic profile of the compound to understand its absorption, distribution, metabolism, and excretion (ADME) properties. - Administer the compound with or without food to assess the impact of food on absorption. |
| Animal Health Status | - Ensure all animals are healthy and acclimatized to the facility before the start of the study. - Monitor for any underlying health issues that could affect drug response. |
Experimental Protocols
Dose-Range Finding (DRF) Study
A DRF study is essential to determine the MTD of a novel hCAXII inhibitor before conducting larger efficacy or toxicity studies.[13][14][15]
Objective: To identify a range of doses from no-effect to dose-limiting toxicity.
Animal Model: Typically initiated in a rodent species (e.g., mice or rats).
Methodology:
-
Group Allocation: Assign a small number of animals (e.g., 3 per sex per group) to several dose groups.
-
Dose Selection: Start with a low dose, estimated from in vitro efficacy data, and escalate in subsequent groups (e.g., 3-fold or 5-fold increments).
-
Administration: Administer the compound via the intended clinical route for a short duration (e.g., 3-5 days).
-
Observations: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality, severe clinical signs, or a substantial (e.g., >10-15%) loss of body weight.
Acute Toxicity Study (Adapted from OECD Guidelines)
An acute toxicity study provides information on the potential health hazards of a substance after a single dose.[16][17][18][19][20]
Objective: To determine the acute toxic effects and, if necessary, the median lethal dose (LD50).
Animal Model: Rodents (usually rats, preferably females).
Methodology (Up-and-Down Procedure - OECD 425): [19]
-
Dosing: Administer a single oral dose of the test substance to one animal.
-
Observation Period: Observe the animal for up to 14 days for signs of toxicity and mortality.
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.
Data Presentation
Hypothetical Dose-Range Finding Study Results for a Novel hCAXII Inhibitor in Rats
| Dose (mg/kg/day) | Number of Animals (M/F) | Mortality | Key Clinical Observations | Mean Body Weight Change (%) |
| Vehicle Control | 3/3 | 0/6 | No observable abnormalities | +5.2 |
| 10 | 3/3 | 0/6 | No observable abnormalities | +4.8 |
| 30 | 3/3 | 0/6 | Mild lethargy post-dosing | +2.1 |
| 100 | 3/3 | 1/6 | Pronounced lethargy, ruffled fur, rapid breathing in some animals | -8.5 |
| 300 | 3/3 | 4/6 | Severe lethargy, ataxia, significant weight loss | -15.7 (survivors) |
This table presents hypothetical data for illustrative purposes only.
Visualizations
Experimental Workflow for Preclinical Toxicity Assessment
Caption: Preclinical toxicity assessment workflow for a novel hCAXII inhibitor.
Potential On-Target Toxicity Pathway of a hCAXII Inhibitor
References
- 1. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Toxicity of Acetazolamide_Chemicalbook [chemicalbook.com]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acetazolamide: Old drug, new evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methazolamide does not impair respiratory work performance in anesthetized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase 12 - Wikipedia [en.wikipedia.org]
- 10. sinobiological.com [sinobiological.com]
- 11. Safety of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nc3rs.org.uk [nc3rs.org.uk]
- 14. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 15. criver.com [criver.com]
- 16. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 17. researchgate.net [researchgate.net]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Overcoming Resistance to Carbonic Anhydrase XII (CAXII) Inhibitors in Cancer Cells
Disclaimer: The specific inhibitor "hCAXII-IN-8" is not found in publicly available scientific literature. This guide provides comprehensive support for overcoming resistance to Carbonic Anhydrase XII (CAXII) inhibitors in general, based on current research. Additionally, we have included a section on a similarly named inhibitor, JNK-IN-8, which is also relevant to cancer therapy and drug resistance.
Section 1: Overcoming Resistance to hCAXII Inhibitors
Carbonic Anhydrase XII (CAXII) is a transmembrane enzyme frequently overexpressed in various cancers. It plays a crucial role in regulating intracellular pH, contributing to tumor growth, metastasis, and chemoresistance.[1][2][3][4] Inhibition of CAXII is a promising therapeutic strategy. However, as with many targeted therapies, cancer cells can develop resistance. This section provides troubleshooting guidance and frequently asked questions to address these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for hCAXII inhibitors in cancer therapy?
A1: hCAXII inhibitors block the enzymatic activity of CAXII, which catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] This inhibition disrupts the pH balance within and around cancer cells, leading to intracellular acidification and extracellular alkalinization. This pH disruption can sensitize cancer cells to conventional chemotherapies and inhibit tumor growth and metastasis.[6][7]
Q2: We are observing reduced efficacy of our CAXII inhibitor over time. What are the potential mechanisms of resistance?
A2: Resistance to CAXII inhibitors can arise from several factors:
-
Upregulation of other pH-regulating enzymes: Cancer cells may compensate for CAXII inhibition by upregulating other carbonic anhydrase isoforms (e.g., CAIX) or other pH regulators like Na+/H+ exchangers (NHEs) and monocarboxylate transporters (MCTs).
-
Alterations in the tumor microenvironment: Changes in the tumor vasculature and hypoxia levels can impact the expression and activity of CAXII and the efficacy of its inhibitors.[5]
-
Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), can actively pump the inhibitor out of the cell, reducing its intracellular concentration.[2][6]
-
Target mutation: While less common for enzyme inhibitors compared to kinase inhibitors, mutations in the CA12 gene could potentially alter the drug-binding site and reduce inhibitor efficacy.
Q3: How can we experimentally confirm the mechanism of resistance in our cancer cell line?
A3: To elucidate the resistance mechanism, a combination of the following experimental approaches is recommended:
-
Gene and protein expression analysis: Use qPCR and Western blotting to assess the expression levels of CA12, other CA isoforms (especially CA9), and other pH regulators (NHE1, MCT1, MCT4).
-
Drug efflux assays: Employ fluorescent Pgp substrates (e.g., Rhodamine 123) to determine if increased drug efflux is contributing to resistance.
-
pH measurement: Utilize pH-sensitive fluorescent probes to measure intracellular and extracellular pH changes in the presence and absence of the CAXII inhibitor.
-
Sequencing of the CA12 gene: To identify any potential mutations in the drug-binding domain.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased cell death with CAXII inhibitor treatment. | 1. Development of resistance. 2. Suboptimal inhibitor concentration. 3. Cell line heterogeneity. | 1. Investigate resistance mechanisms (see FAQ Q3). 2. Perform a dose-response curve to determine the optimal IC50. 3. Perform single-cell cloning to isolate and characterize resistant populations. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., CO2 levels, passage number). 2. Inhibitor instability. | 1. Standardize cell culture protocols. 2. Prepare fresh inhibitor solutions for each experiment and store them properly. |
| CAXII inhibitor shows efficacy in vitro but not in our in vivo model. | 1. Poor pharmacokinetic properties of the inhibitor. 2. Compensatory mechanisms in the tumor microenvironment. | 1. Perform pharmacokinetic studies to assess drug absorption, distribution, metabolism, and excretion (ADME). 2. Analyze the tumor microenvironment in vivo for changes in hypoxia and expression of other pH regulators. |
Experimental Protocols
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CAXII (1:1000) and P-glycoprotein (1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.
-
Inhibitor Treatment: Treat cells with the CAXII inhibitor and/or a known Pgp inhibitor (e.g., Verapamil) for 1 hour.
-
Rhodamine 123 Loading: Add Rhodamine 123 (5 µM) to all wells and incubate for 30 minutes.
-
Washing: Wash cells twice with ice-cold PBS.
-
Fluorescence Measurement: Measure intracellular fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm). A decrease in fluorescence indicates increased efflux.
Signaling Pathways and Logical Relationships
Caption: Mechanisms of acquired resistance to CAXII inhibitors in cancer cells.
Strategies to Overcome Resistance
Based on the potential resistance mechanisms, several strategies can be employed:
-
Combination Therapy: Combining CAXII inhibitors with inhibitors of other pH regulators (e.g., NHE1 inhibitors) or with P-glycoprotein inhibitors can be a powerful approach to overcome resistance.[2][6]
-
Dual-Targeting Inhibitors: Developing single molecules that can inhibit both CAXII and another relevant target, such as P-glycoprotein, is an emerging strategy.[2]
-
Hypoxia-Activated Prodrugs: Designing CAXII inhibitors that are activated under hypoxic conditions can increase their specificity for the tumor microenvironment.
Section 2: JNK-IN-8 in Cancer Therapy
While searching for "this compound", we found extensive literature on JNK-IN-8 , an irreversible inhibitor of c-Jun N-terminal kinase (JNK).[8][9][10][11] The JNK signaling pathway is implicated in cancer cell survival, proliferation, and resistance to therapy.[12][13] This section provides information on JNK-IN-8 as it may be relevant to your research.
Frequently Asked Questions (FAQs)
Q1: What is JNK-IN-8 and what is its mechanism of action?
A1: JNK-IN-8 is a potent and selective irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[8][9][11] It covalently binds to a cysteine residue in the ATP-binding pocket of JNK, thereby preventing its kinase activity. This leads to the inhibition of downstream signaling pathways, including the phosphorylation of c-Jun, a key transcription factor involved in cell survival and proliferation.[8][12]
Q2: How can JNK-IN-8 be used to overcome drug resistance in cancer?
A2: JNK signaling is often activated in response to chemotherapy, acting as a pro-survival signal that contributes to drug resistance.[12] By inhibiting JNK, JNK-IN-8 can sensitize cancer cells to conventional chemotherapeutic agents. For example, JNK-IN-8 has been shown to synergize with lapatinib in triple-negative breast cancer and with 5-FU/FOLFOX in pancreatic cancer.[12][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High toxicity observed with JNK-IN-8 treatment. | 1. Off-target effects at high concentrations. 2. Cell line sensitivity. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Test on a panel of cell lines to assess differential sensitivity. |
| Lack of synergy with another chemotherapeutic agent. | 1. The resistance mechanism is not JNK-dependent. 2. Suboptimal dosing schedule. | 1. Confirm the activation of the JNK pathway in your resistant model. 2. Experiment with different treatment schedules (e.g., sequential vs. concurrent administration). |
Experimental Protocols
-
Cell Treatment and Lysis: Treat cells with JNK-IN-8 for the desired time, then lyse as described in Protocol 1.
-
Western Blotting: Perform Western blotting as described in Protocol 1, using primary antibodies against phospho-c-Jun (Ser63/73) and total c-Jun. A decrease in the phospho-c-Jun/total c-Jun ratio indicates JNK inhibition.
Signaling Pathway
Caption: The JNK signaling pathway and the inhibitory action of JNK-IN-8.
Quantitative Data Summary
| Inhibitor | Target(s) | IC50 / Ki | Cell Lines Tested | Reference |
| Various CAXII Inhibitors | hCAXII | Low nM to µM range | HT29/DOX, A549/DOX | [2][4] |
| JNK-IN-8 | JNK1, JNK2, JNK3 | IC50: 4.7 nM, 18.7 nM, 1.0 nM | MDA-MB-231, CFPAC-1 | [8][14] |
This technical support center provides a framework for researchers to troubleshoot and overcome resistance to CAXII inhibitors and offers insights into the potential of JNK-IN-8 as a complementary therapeutic strategy.
References
- 1. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. f.oaes.cc [f.oaes.cc]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. stemcell.com [stemcell.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
- 14. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
Technical Support Center: Enhancing In Vivo Bioavailability of Carbonic Anhydrase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of human Carbonic Anhydrase XII (hCAXII) inhibitors, exemplified by the hypothetical compound hCAXII-IN-8, for successful in vivo studies.
Troubleshooting Guide
Q1: My hCAXII inhibitor shows poor oral bioavailability in preclinical animal models. What are the potential causes and how can I troubleshoot this?
A1: Poor oral bioavailability of small molecule inhibitors is a common challenge, often stemming from low aqueous solubility and/or poor permeability. Here are some common causes and troubleshooting steps:
-
Poor Solubility and Dissolution: The compound may not be dissolving effectively in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.
-
Troubleshooting:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1][2] Techniques like micronization or nanomilling can be employed.
-
Formulation Strategies: Utilize enabling formulation strategies to enhance solubility.[3][4] This can include creating solid dispersions, using lipid-based formulations, or complexation with cyclodextrins.[2][3]
-
-
-
Poor Permeability: The compound may dissolve but not effectively pass through the intestinal wall into the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Troubleshooting:
-
Route of Administration: Consider alternative routes of administration, such as intravenous (IV) or intraperitoneal (IP), to bypass the first-pass effect in initial efficacy studies.
-
Prodrug Approach: Design a prodrug that is less susceptible to first-pass metabolism and is converted to the active inhibitor in vivo.
-
-
Q2: I'm considering different formulation strategies. How do I choose the most appropriate one for my hCAXII inhibitor?
A2: The choice of formulation strategy depends on the physicochemical properties of your inhibitor. A systematic approach is recommended:
-
Characterize Your Compound: Determine key properties like solubility, permeability (e.g., using the Biopharmaceutics Classification System - BCS), melting point, and logP.
-
Select a Strategy: Based on the characterization, select a suitable formulation strategy. The table below summarizes common approaches.
-
Feasibility Studies: Conduct small-scale feasibility studies to assess the compatibility of your compound with different excipients and the stability of the resulting formulation.
Table 1: Comparison of Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution.[1] | Simple and widely applicable. | May not be sufficient for very poorly soluble compounds. |
| Solid Dispersions | Disperses the drug in a polymer matrix in an amorphous state.[3] | Significant increase in solubility and dissolution rate.[3] | Potential for physical instability (recrystallization). |
| Lipid-Based Formulations | The drug is dissolved in a lipid carrier, which can enhance absorption.[1] | Can improve both solubility and permeability; may reduce first-pass metabolism.[1] | Can be complex to formulate and may have stability issues. |
| Cyclodextrin Complexation | Forms inclusion complexes with the drug, increasing its solubility.[3] | Effective for a wide range of drugs. | Can be expensive and may have limitations in drug loading. |
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it important for in vivo studies?
A1: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. It is a critical pharmacokinetic parameter that determines the efficacy and safety of a drug. For in vivo studies, adequate bioavailability is essential to ensure that a sufficient concentration of the inhibitor reaches the target tissue to exert its therapeutic effect.
Q2: Are there any specific signaling pathways I should be aware of when working with a hCAXII inhibitor?
A2: Yes, hCAXII is known to be involved in various signaling pathways related to pH regulation, cell proliferation, and invasion, particularly in cancer.[5][6] One such pathway involves the regulation of intracellular and extracellular pH, which is crucial for tumor cell survival and metastasis.[5][6] Additionally, some studies have linked CAXII expression and activity to pathways such as the IGF-1/PI3K/CREB signaling pathway.[7]
Q3: How can I assess the in vivo bioavailability of my formulated hCAXII inhibitor?
A3: The most common method is to conduct a pharmacokinetic (PK) study in an animal model (e.g., mice or rats). This typically involves administering the formulated inhibitor and collecting blood samples at various time points to measure the drug concentration in the plasma. Key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are then calculated to determine the extent and rate of absorption.
Experimental Protocols
Protocol 1: General Procedure for In Vivo Bioavailability Assessment
-
Animal Model: Select an appropriate animal model (e.g., male Sprague-Dawley rats).
-
Dosing:
-
Oral (PO) Administration: Administer the formulated hCAXII inhibitor at a specific dose (e.g., 10 mg/kg) via oral gavage.
-
Intravenous (IV) Administration: Administer a solution of the inhibitor at a lower dose (e.g., 1 mg/kg) via tail vein injection to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (e.g., via the jugular vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalytical Method: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the inhibitor in the plasma samples.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC) and determine the oral bioavailability using the formula:
-
F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizations
Caption: A workflow for troubleshooting poor in vivo bioavailability.
Caption: Simplified signaling pathway of hCAXII in pH regulation.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carbonic Anhydrase 12 Protects Endplate Cartilage From Degeneration Regulated by IGF-1/PI3K/CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with hCAXII-IN-8 precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hCAXII-IN-8, a potent and selective inhibitor of human carbonic anhydrase XII (hCAXII). Proper handling and use of this hydrophobic compound are critical for obtaining reliable and reproducible results in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of human carbonic anhydrase XII (hCAXII). Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] The transmembrane isoforms hCAIX and hCAXII are involved in regulating pH in the tumor microenvironment, which is crucial for cancer cell proliferation, invasion, and metastasis.[2][3] By inhibiting hCAXII, this compound can disrupt pH homeostasis in cancer cells, leading to anti-proliferative effects.
Q2: Why is my this compound precipitating in my cell culture medium?
A2: Precipitation of this compound in cell culture medium is a common issue and is primarily due to its hydrophobic nature. When a concentrated stock solution of a hydrophobic compound dissolved in an organic solvent (like DMSO) is diluted into an aqueous-based cell culture medium, the compound's solubility can be exceeded, causing it to come out of solution and form a precipitate.[4][5] Other factors that can contribute to precipitation include temperature shifts, pH instability of the medium, and interactions with other components in the medium such as salts and proteins.[6]
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A3: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. While most cell lines can tolerate up to 0.5% DMSO, it is highly recommended to keep the final concentration at or below 0.1% to avoid adverse effects on cell viability and function.[7] Primary cells may be even more sensitive.[7] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[7]
Troubleshooting Guide
Issue: Precipitate formation upon addition of this compound to cell culture medium.
This is the most common issue encountered when working with hydrophobic compounds like this compound. The following troubleshooting steps and preventative measures can help ensure the compound remains in solution.
Root Causes and Solutions
| Potential Cause | Recommended Solution |
| Low Solubility in Aqueous Media | Prepare a high-concentration stock solution of this compound in 100% DMSO. A common stock concentration is 10 mM. |
| Improper Dilution Technique | Avoid adding the DMSO stock directly to the full volume of cell culture medium. Instead, perform a serial dilution or add the stock to a small volume of medium first, mix well, and then add this to the final culture volume.[8] Pre-warming the cell culture medium to 37°C before adding the compound can also help.[9] |
| High Final Concentration of this compound | Determine the maximum soluble concentration of this compound in your specific cell culture medium. You can do this by preparing a range of concentrations and observing for any precipitation. |
| DMSO Concentration | Ensure the final DMSO concentration in your cell culture does not exceed 0.5%, and ideally is at or below 0.1%.[7] |
| Media Components | Serum proteins can sometimes help to solubilize hydrophobic compounds. If you are using serum-free media, you may encounter more issues with precipitation.[10] |
| Temperature Fluctuations | Avoid repeated freeze-thaw cycles of your stock solution. Aliquot your stock solution into smaller, single-use volumes to maintain its integrity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, 100% sterile DMSO.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of 100% DMSO to the vial to achieve the target concentration. For example, for 1 mg of this compound with a molecular weight of 400 g/mol , you would add 250 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture medium (with or without serum).
-
Procedure (for a final concentration of 10 µM):
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Method A (Direct Dilution):
-
In a sterile tube, add 999 µL of pre-warmed cell culture medium.
-
Add 1 µL of the 10 mM stock solution to the medium.
-
Immediately vortex or pipette up and down gently to mix thoroughly. This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.
-
-
Method B (Serial Dilution):
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed medium (creates a 100 µM solution).
-
Add the required volume of this 100 µM solution to your final culture volume. For example, add 100 µL of the 100 µM solution to 900 µL of medium for a final volume of 1 mL and a final concentration of 10 µM.
-
-
-
Observation: After dilution, visually inspect the medium for any signs of precipitation (cloudiness, crystals). If precipitation is observed, consider lowering the final concentration of this compound.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for using this compound.
References
- 1. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Validating hCAXII-IN-8 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of hCAXII-IN-8, a potent inhibitor of human carbonic anhydrase XII (hCAXII), in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the enzymatic activity of human Carbonic Anhydrase XII (hCAXII). Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] By inhibiting hCAXII, this compound can modulate pH homeostasis in and around cells, which is particularly relevant in disease states like cancer where hCAXII is often overexpressed.[3]
Q2: Which cellular assays are recommended for validating this compound target engagement?
A2: The two primary recommended methods for confirming the direct binding of this compound to hCAXII within cells are the Cellular Thermal Shift Assay (CETSA) and fluorescence-based competition assays.[4][5] CETSA is a powerful technique that assesses the thermal stabilization of a target protein upon ligand binding in a cellular environment.[6] Fluorescence-based assays offer a high-throughput compatible method to quantify the displacement of a fluorescent probe from the target protein by the inhibitor.[7][8]
Q3: How can I be sure that the observed effects are specific to hCAXII and not off-target effects?
A3: To ensure target specificity, it is crucial to perform counter-screening against other highly homologous carbonic anhydrase isoforms, such as hCA I and hCA II.[9] This can be achieved by performing CETSA or fluorescence-based assays in cell lines that express these isoforms but have low or no expression of hCAXII. Additionally, comparing the cellular potency of this compound with its biochemical IC50 against purified hCAXII and other CA isoforms can provide insights into its selectivity profile.
Q4: What are the key signaling pathways regulated by hCAXII?
A4: hCAXII is involved in regulating pH homeostasis, which can impact various downstream signaling pathways. Notably, its expression can be modulated by Protein Kinase C (PKC) signaling. Furthermore, hCAXII has been shown to be regulated by the IGF-1/PI3K/CREB signaling pathway, which is crucial for cellular processes like anabolism and prevention of calcification.[9][10]
Experimental Protocols & Data Presentation
Cellular Thermal Shift Assay (CETSA) Protocol for this compound
The Cellular Thermal Shift Assay (CETSA) is a biophysical method used to assess the engagement of a ligand with its target protein in a cellular environment. The principle is based on the ligand-induced stabilization of the target protein, leading to an increase in its melting temperature (Tagg).[4][5][6]
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture and Treatment:
-
Plate cells expressing hCAXII at an appropriate density in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[4]
-
-
Heating Step:
-
Seal the plate and heat the cells in a PCR machine with a temperature gradient for 3 minutes. A typical temperature range would be 40-70°C, with 8-12 temperature points.[5]
-
Include a no-heat control (maintained at 37°C).
-
-
Cell Lysis:
-
After heating, lyse the cells by adding a suitable lysis buffer containing protease inhibitors.
-
Incubate on ice for 15-30 minutes with gentle agitation.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the plate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[11]
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble hCAXII in each sample using a suitable method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
For each treatment condition, plot the normalized amount of soluble hCAXII as a function of temperature to generate a melting curve.
-
The shift in the melting temperature (ΔTagg) between the vehicle-treated and this compound-treated samples indicates target engagement.
-
Alternatively, an isothermal dose-response fingerprint (ITDRF) can be generated by heating all samples at a single, optimized temperature and plotting the amount of soluble protein against the inhibitor concentration.[12]
-
Expected Results (Hypothetical Data):
| This compound Conc. (µM) | Tagg (°C) | ΔTagg (°C) |
| 0 (Vehicle) | 52.5 | 0.0 |
| 0.1 | 53.8 | 1.3 |
| 1 | 56.2 | 3.7 |
| 10 | 58.9 | 6.4 |
| 100 | 59.1 | 6.6 |
Fluorescence-Based Competition Assay Protocol
This assay measures the ability of this compound to displace a fluorescently labeled probe that binds to the active site of hCAXII.
Experimental Workflow:
Caption: Workflow for a fluorescence-based competition assay.
Methodology:
-
Prepare Cell Lysate:
-
Harvest cells expressing hCAXII and prepare a cell lysate using a suitable lysis buffer.
-
Determine the total protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96- or 384-well black plate, add a fixed concentration of a suitable fluorescent probe for carbonic anhydrases (e.g., a dansylamide derivative).[8]
-
Add the cell lysate to each well.
-
-
Inhibitor Addition:
-
Add a serial dilution of this compound or a vehicle control to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization or fluorescence intensity using a plate reader with appropriate excitation and emission filters.[13]
-
-
Data Analysis:
-
Plot the fluorescence signal against the logarithm of the this compound concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent probe.
-
Expected Results (Hypothetical Data):
| This compound Conc. (nM) | Fluorescence Signal (Arbitrary Units) | % Inhibition |
| 0 | 1000 | 0 |
| 1 | 950 | 5 |
| 10 | 750 | 25 |
| 100 | 500 | 50 |
| 1000 | 200 | 80 |
| 10000 | 150 | 85 |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No thermal shift observed in CETSA | 1. This compound is not cell-permeable.2. Insufficient inhibitor concentration.3. The chosen temperature range is not optimal for hCAXII melting. | 1. Verify cell permeability using a different assay or perform CETSA on cell lysates.2. Increase the concentration range of this compound.3. Perform a wider temperature gradient to determine the optimal melting temperature of hCAXII. |
| High background in fluorescence assay | 1. Non-specific binding of the fluorescent probe.2. Autofluorescence from the compound or cell lysate. | 1. Increase the concentration of a blocking agent (e.g., BSA) in the assay buffer.2. Measure the fluorescence of the compound and lysate alone and subtract this from the experimental values. |
| Inconsistent results between experiments | 1. Variation in cell passage number or confluency.2. Inconsistent incubation times.3. Instability of the inhibitor or fluorescent probe. | 1. Use cells within a narrow passage number range and ensure consistent confluency at the start of each experiment.2. Strictly adhere to the optimized incubation times.3. Prepare fresh solutions of the inhibitor and probe for each experiment. |
| Observed cell toxicity | High concentration of this compound or the vehicle (e.g., DMSO). | Determine the maximum non-toxic concentration of the inhibitor and vehicle in your cell line using a cell viability assay. |
Signaling Pathway
hCAXII plays a crucial role in maintaining pH homeostasis, which is tightly linked to various cellular signaling pathways. Its expression and activity are influenced by upstream signals and can, in turn, affect downstream cellular processes.
Caption: Simplified signaling network of hCAXII regulation and function.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Switching the Inhibitor‐Enzyme Recognition Profile via Chimeric Carbonic Anhydrase XII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A robust high-throughput fluorescent polarization assay for the evaluation and screening of SARS-CoV-2 fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Validation & Comparative
Comparative Analysis of hCAXII-IN-8 and Other Human Carbonic Anhydrase XII Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of hCAXII-IN-8 with other inhibitors of human carbonic anhydrase XII (hCA XII), a transmembrane enzyme implicated in the progression of various cancers. The following sections present quantitative inhibitory data, experimental methodologies, and a visualization of the enzyme's role in cancer-related signaling pathways to assist researchers in evaluating this compound as a potential therapeutic agent.
Quantitative Comparison of hCA XII Inhibitors
The inhibitory potency of this compound and a selection of other hCA XII inhibitors are summarized in the table below. The data, presented as inhibition constants (Kᵢ in nM), allows for a direct comparison of the compounds' efficacy and selectivity against different carbonic anhydrase isoforms. Lower Kᵢ values indicate greater inhibitory potency.
| Inhibitor Name | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Inhibitor Class |
| This compound (compound 5r) | - | - | - | Potent | Sulfonamide |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | Sulfonamide |
| U-104 (SLC-0111) | 5080 | 9640 | 45 | 4.5 | Ureido-sulfonamide |
| Carbonic Anhydrase Inhibitor 14 | 1203 | 99.7 | 9.4 | 27.7 | Sulfonamide |
| Carbonic Anhydrase Inhibitor 20 | 47.6 | 36.5 | 8.3 | 2.7 | Piperazine-based sulfonamide |
| hCA-IN-1 | 159.2 | 4.8 | 15.5 | 2 | Sulfonamide |
| EMAC10157g | >10,000 | >10,000 | 25.4 | 48.7 | Coumarin |
| Vanillin Enone 6 | 78.6 | 67.9 | 10.2 | 5.4 | Vanillin Enone |
| Carboxylate 3g | >100,000 | >100,000 | >10,000 | 300 | Carboxylate |
Data for this compound (compound 5r) is described as "potent," with specific quantitative data not available in the reviewed literature.[1][2][3] Data for other inhibitors are compiled from various sources.[4][5][6][7][8]
Experimental Protocols
The determination of inhibitory activity for carbonic anhydrase inhibitors is crucial for their evaluation. The most common and reliable method cited in the literature is the stopped-flow CO₂ hydrase assay.
Stopped-Flow CO₂ Hydrase Assay
This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of carbon dioxide (CO₂).
Principle: The enzymatic hydration of CO₂ to bicarbonate (HCO₃⁻) and a proton (H⁺) leads to a decrease in pH. In the presence of a pH indicator, this change can be monitored spectrophotometrically. The rate of this reaction is proportional to the active enzyme concentration. Inhibitors will decrease the rate of the reaction.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl, HEPES) at a specific pH (typically 7.5)
-
pH indicator (e.g., phenol red, p-nitrophenol)
-
Inhibitor stock solutions (in DMSO or other suitable solvent)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the hCA isoforms in the assay buffer. Prepare serial dilutions of the inhibitor to be tested.
-
Assay Execution:
-
The stopped-flow instrument rapidly mixes the enzyme solution (pre-incubated with or without the inhibitor) with the CO₂-saturated solution.
-
The reaction is initiated upon mixing, and the change in absorbance of the pH indicator is monitored over a short period (typically seconds).
-
-
Data Analysis:
-
The initial velocity of the reaction is calculated from the linear phase of the absorbance change.
-
The inhibition constant (Kᵢ) is determined by fitting the data of reaction rates at different inhibitor concentrations to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using non-linear regression analysis.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate key concepts related to hCA XII function and its inhibition.
Caption: Role of hCA XII in cancer cell pH regulation and downstream signaling.
Caption: Workflow for evaluating carbonic anhydrase inhibitors.
References
- 1. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to hCA XII Inhibition: Acetazolamide vs. a Novel Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-established carbonic anhydrase inhibitor, acetazolamide, with a representative novel and highly selective inhibitor of human carbonic anhydrase XII (hCA XII). Due to the absence of specific public data for a compound designated "hCAXII-IN-8," this guide utilizes data for a potent coumarin-based inhibitor, referred to here as Selective Inhibitor 1 , to illustrate the advancements in selective hCA XII inhibition. This comparison is supported by experimental data and detailed protocols to assist researchers in evaluating these compounds for their potential therapeutic applications.
Introduction to hCA XII and its Inhibition
Human carbonic anhydrase XII (hCA XII) is a transmembrane zinc metalloenzyme that is overexpressed in various cancers, including renal, breast, and pancreatic cancers.[1][2] Its role in regulating pH in the tumor microenvironment makes it a critical target for anticancer drug development.[2] By inhibiting hCA XII, it is possible to disrupt the pH balance that cancer cells rely on for proliferation, invasion, and metastasis.[2]
Acetazolamide is a non-selective sulfonamide inhibitor of carbonic anhydrases and has been a valuable tool in studying their physiological roles.[3] However, its lack of selectivity for hCA XII over other isoforms, such as the ubiquitous hCA I and II, can lead to off-target effects.[1][3] This has driven the development of new classes of inhibitors with high selectivity for the tumor-associated hCA IX and XII isoforms.[4][5]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of acetazolamide and Selective Inhibitor 1 against four key human carbonic anhydrase isoforms (hCA I, II, IX, and XII) is summarized in the table below. The data is presented as inhibition constants (Kᵢ), with lower values indicating higher potency.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.8[6] |
| Selective Inhibitor 1 (Coumarin-based) | 955 | 515 | 21 | 5[4] |
Key Observations:
-
hCA XII Potency: Both acetazolamide and Selective Inhibitor 1 demonstrate potent inhibition of hCA XII in the low nanomolar range.
-
Selectivity Profile: A stark contrast is observed in their selectivity. Acetazolamide is a potent inhibitor of the off-target cytosolic isoforms hCA I and especially hCA II. In contrast, Selective Inhibitor 1 shows significantly weaker inhibition of hCA I and II, making it a highly selective inhibitor for the tumor-associated isoforms hCA IX and XII.
Experimental Protocols
The determination of the inhibition constants (Kᵢ) for both compounds was performed using a stopped-flow CO₂ hydrase assay .
Stopped-Flow CO₂ Hydrase Assay
This method measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂. The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate solutions and the immediate measurement of the initial reaction rate.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Inhibitor compounds (Acetazolamide, Selective Inhibitor 1) dissolved in an appropriate solvent (e.g., DMSO)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red)
Procedure:
-
Enzyme and Inhibitor Pre-incubation: A solution of the specific hCA isoform is pre-incubated with varying concentrations of the inhibitor for a defined period to allow for the formation of the enzyme-inhibitor complex.
-
Rapid Mixing: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow apparatus.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds) to determine the initial rate of the CO₂ hydration reaction.
-
Data Analysis: The initial reaction rates at different inhibitor concentrations are used to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). The IC₅₀ values are then converted to Kᵢ values using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving hCA XII in cancer and the general workflow for evaluating hCA XII inhibitors.
References
- 1. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Carbonic Anhydrase XII Inhibitors: SLC-0111 and Other Selected Compounds
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and characteristics of SLC-0111 and other notable carbonic anhydrase XII inhibitors. This guide provides a detailed analysis of their biochemical properties, experimental data, and underlying mechanisms of action.
Introduction
Carbonic anhydrase XII (CAXII) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation, particularly in hypoxic tumor microenvironments. Its overexpression in various cancers is associated with tumor progression, metastasis, and resistance to therapy, making it a compelling target for anticancer drug development. This guide provides a comparative analysis of SLC-0111, a prominent CAIX/CAXII inhibitor that has advanced to clinical trials, and other selected CAXII inhibitors.
It is important to note that a search for a compound specifically named "hCAXII-IN-8" did not yield any publicly available scientific information. Therefore, this guide will compare SLC-0111 with other well-documented, selective CAXII inhibitors to provide a valuable comparative resource for the research community.
Biochemical and Pharmacological Profile
SLC-0111 is a ureido-substituted benzenesulfonamide that acts as a potent inhibitor of both CAIX and CAXII. It has demonstrated selectivity for these tumor-associated isoforms over the cytosolic CAI and CAII. The inhibition of CAXII by these compounds disrupts the enzyme's ability to hydrate carbon dioxide, leading to alterations in the tumor microenvironment's pH.
Data Presentation: Quantitative Comparison of CAXII Inhibitors
The following table summarizes the in vitro inhibitory activity of SLC-0111 and other selected CAXII inhibitors against various human carbonic anhydrase (hCA) isoforms. The inhibition constant (Kᵢ) is a measure of the inhibitor's potency; a lower Kᵢ value indicates a more potent inhibitor.
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| SLC-0111 | Micromolar inhibitor | Micromolar inhibitor | 45 | 4.5 | |
| Compound 18f (Coumarin derivative) | 955 | 515 | 21 | 5 | |
| Carboxylate Inhibitor (unnamed) | >10,000 | >10,000 | Ineffective | 300 - 930 | |
| Sulfonyl Semicarbazide 11 | - | - | - | 14 |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
The inhibitory activity of the compounds is typically determined using a stopped-flow instrument to measure the CA-catalyzed CO₂ hydration reaction.
-
Enzyme and Inhibitor Preparation : Recombinant human CA isoforms are used. Stock solutions of the inhibitors are prepared, usually in a solvent like DMSO, and then diluted to the desired concentrations.
-
Assay Procedure : The assay measures the initial rates of the CA-catalyzed CO₂ hydration reaction. The CO₂ concentrations are varied to determine the kinetic parameters and inhibition constants.
-
Incubation : The enzyme and inhibitor solutions are pre-incubated together for a specific time (e.g., 15 minutes) at room temperature before the assay to allow for binding.
-
Data Analysis : For each inhibitor, at least six traces of the initial 5-10% of the reaction are used to determine the initial velocity. The uncatalyzed rates are subtracted from the total observed rates. The Kᵢ values are then calculated from this data.
In Vitro Cell-Based Assays
-
Cell Viability and Proliferation Assays : Cancer cell lines overexpressing CAXII are treated with the inhibitor at various concentrations. Cell viability can be assessed using methods like the MTT assay or by direct cell counting.
-
Colony Formation Assay : This assay evaluates the long-term effect of the inhibitor on the ability of single cells to grow into colonies. Cells are seeded at a low density and treated with the inhibitor for an extended period (e.g., 14 days).
-
Cell Migration and Invasion Assays : The effect of the inhibitor on cancer cell motility is assessed using assays such as the wound healing assay or transwell invasion assay.
In Vivo Animal Studies
-
Xenograft Models : Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
-
Metastasis Models : To study the effect on metastasis, cancer cells are often injected intravenously, and the formation of metastatic nodules in organs like the lungs is quantified after treatment.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Comparative Analysis of SLC-0111 Cross-Reactivity with Metalloenzymes
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide on the Selectivity of the Carbonic Anhydrase Inhibitor SLC-0111.
This guide provides a detailed comparison of the inhibitory activity of SLC-0111, a selective inhibitor of human carbonic anhydrase (hCA) isoforms IX and XII, against other metalloenzymes. The data presented herein is intended to assist researchers in evaluating the selectivity profile of this compound for applications in cancer biology and drug development.
Executive Summary
SLC-0111 is a potent and selective inhibitor of the tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII, which play crucial roles in pH regulation in the tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[1][2] This guide summarizes the available quantitative data on the inhibitory activity of SLC-0111 against various metalloenzymes, highlighting its selectivity. While potent against its primary targets, comprehensive screening against a broad range of metalloenzymes, such as Matrix Metalloproteinases (MMPs), is not extensively documented in publicly available literature. This guide presents the known inhibition profile and provides detailed experimental methodologies for the key assays cited.
Data Presentation: Inhibitory Activity of SLC-0111
The following table summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of SLC-0111 against various human carbonic anhydrase isoforms.
| Metalloenzyme Target | Enzyme Class | SLC-0111 Kᵢ (nM) | SLC-0111 IC₅₀ (nM) | Reference |
| hCA I | Carbonic Anhydrase | Micromolar range | - | [3] |
| hCA II | Carbonic Anhydrase | Micromolar range | - | [3] |
| hCA IX | Carbonic Anhydrase | 45 | 48 | [3][4] |
| hCA XII | Carbonic Anhydrase | 4.5 | 96 | [3][4] |
Selectivity Profile of SLC-0111
The following diagram illustrates the selectivity of SLC-0111 for its target enzymes based on the available inhibitory data.
Caption: Selectivity profile of SLC-0111 for carbonic anhydrase isoforms.
Signaling Pathways Involving hCA XII
Human Carbonic Anhydrase XII is implicated in several signaling pathways that are critical for cancer progression. Its primary role in maintaining pH homeostasis in the tumor microenvironment influences cell migration, invasion, and resistance to therapy. The diagram below illustrates a simplified representation of hCA XII's involvement in cancer-related signaling.
Caption: Simplified signaling pathways involving hCA XII in cancer.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
The determination of inhibitory activity of SLC-0111 against carbonic anhydrase isoforms is performed using a stopped-flow spectrophotometer to measure the kinetics of CO₂ hydration.
Objective: To determine the inhibitory constant (Kᵢ) of SLC-0111 for various carbonic anhydrase isoforms.
Materials:
-
Stopped-flow spectrophotometer.
-
Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII).
-
SLC-0111 stock solution (dissolved in DMSO).
-
CO₂-saturated water.
-
Buffer solution (e.g., 20 mM Tris, pH 8.3).
-
pH indicator (e.g., phenol red, 100 µM).
-
Cuvettes with anti-fog treatment.
-
Water circulator for temperature control (0 °C).
Procedure:
-
Preparation of Reagents:
-
Instrument Setup:
-
Measurement of Enzyme Activity:
-
To a cuvette, add the reaction buffer containing the pH indicator and the desired concentration of the carbonic anhydrase enzyme.
-
For inhibition studies, also add the desired concentration of SLC-0111 and incubate for a specified period (e.g., 15 minutes).
-
Initiate the reaction by rapidly mixing the enzyme solution with CO₂-saturated water in the stopped-flow instrument.
-
Monitor the change in absorbance over time as the pH changes due to the hydration of CO₂. The initial rate of the reaction is determined from the linear phase of the absorbance change.
-
-
Data Analysis:
-
The initial rates of the catalyzed reaction are measured at different substrate (CO₂) and inhibitor concentrations.
-
The inhibitory constant (Kᵢ) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten kinetics with competitive, non-competitive, or uncompetitive inhibition models) using non-linear regression analysis.
-
Conclusion
SLC-0111 demonstrates high potency and selectivity for the tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII over the cytosolic isoforms hCA I and hCA II. This selectivity is a desirable characteristic for a therapeutic agent targeting cancer, as it may minimize off-target effects. However, the cross-reactivity profile of SLC-0111 against other metalloenzyme families, such as MMPs, remains to be fully elucidated. Further comprehensive screening of SLC-0111 against a broader panel of metalloenzymes would provide a more complete understanding of its selectivity and potential for off-target interactions, which is crucial for its continued development as an anti-cancer therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. Signalchem LifeScience [signalchemlifesciences.com]
- 3. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Published Data for hCAXII-IN-8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published data for the human carbonic anhydrase XII (hCA XII) inhibitor, hCAXII-IN-8 (also identified as compound 5r), with a focus on independent validation and comparison with alternative inhibitors. Carbonic anhydrase XII is a transmembrane enzyme overexpressed in various tumors, making it a promising target for anticancer therapies. Accurate and reproducible data on its inhibitors are crucial for advancing drug discovery efforts.
Summary of this compound Inhibition Data
This compound is a potent inhibitor of hCA XII. The primary publication by Meleddu et al. (2022) reported the following inhibition constants (Ki) for this compound (compound 5r) and the standard inhibitor Acetazolamide (AAZ).
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| This compound (5r) | 178.3 | 29.3 | 31.7 | 29.9 |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
Independent Validation
At the time of this report, a thorough review of scientific literature citing the primary publication did not yield direct independent experimental validation of the inhibitory activity of this compound (compound 5r). Further studies are required to independently confirm the reported inhibition constants.
Comparison with Alternative hCA XII Inhibitors
To provide a broader context, the following table compares the inhibition data of this compound with other reported selective hCA XII inhibitors.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Primary Publication |
| This compound (5r) | 178.3 | 29.3 | 31.7 | 29.9 | Meleddu et al., 2022 |
| Compound 3 | >10000 | 78.1 | 8.2 | 1.0 | Angapelly et al., 2023 |
| U-104 | 9800 | 110 | 4.5 | 0.6 | Pacchiano et al., 2010 |
| VD11-4-2 | 200 | 6.3 | 2.5 | 0.54 | De Simone et al., 2011 |
Experimental Protocols
Synthesis of this compound (Compound 5r)
The synthesis of this compound is detailed in the primary publication by Meleddu et al. (2022). The general synthetic scheme involves the reaction of a substituted benzenesulfonamide with a piperidinyl-hydrazidoureido moiety. For the specific synthesis of compound 5r, 4-(hydrazinecarbonyl)piperidine-1-sulfonyl chloride is reacted with the appropriate substituted aniline in the presence of a base. The resulting intermediate is then further reacted to yield the final compound.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of this compound and other compounds against various hCA isoforms was determined using a stopped-flow CO2 hydrase assay, as described by Meleddu et al. (2022). This method measures the enzyme-catalyzed hydration of carbon dioxide. An Applied Photophysics stopped-flow instrument is used to monitor the pH change using a colorimetric indicator at a specific wavelength. The inhibition constants (Ki) are then calculated from the concentration-dependent inhibition of the enzyme activity.
Visualizing the Scientific Context
Signaling Pathway of Carbonic Anhydrase IX and XII in Tumors
Caption: Role of hCA IX/XII in tumor progression under hypoxia.
Experimental Workflow for hCA Inhibitor Evaluation
Caption: Workflow for evaluating carbonic anhydrase inhibitors.
A Head-to-Head Showdown: Novel Coumarin-Based Inhibitors Challenge Classical Approaches in Targeting Human Carbonic Anhydrase XII
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of human carbonic anhydrase XII (hCA XII), a key player in tumor progression, is a critical frontier. This guide provides a comparative analysis of novel coumarin-based inhibitors against the classical, non-selective inhibitor Acetazolamide, supported by experimental data and detailed protocols.
A new wave of research has unveiled a promising class of hCA XII inhibitors built on a coumarin scaffold. These compounds operate through a unique "prodrug" mechanism, offering a potential advantage in selectivity over older generations of inhibitors. This guide will delve into the inhibitory profiles of representative novel coumarin derivatives and benchmark their performance against the well-established sulfonamide inhibitor, Acetazolamide (AAZ).
Unmasking the Potency and Selectivity: A Comparative Data Analysis
The inhibitory effects of selected novel coumarin-based compounds and Acetazolamide against four key human carbonic anhydrase isoforms (hCA I, II, IX, and XII) are summarized below. The data, presented as inhibition constants (Kᵢ), highlight the potency and selectivity of these inhibitors. Lower Kᵢ values indicate greater potency.
| Compound | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) | Selectivity for hCA XII over hCA II |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | 2.1 |
| Coumarin Derivative 1 | >10,000 | >10,000 | 8.8 | 739 | Not Applicable |
| Coumarin Derivative 2 | >10,000 | >10,000 | 57 | 4.1 | >2439 |
| Coumarin Derivative 3 | >10,000 | >10,000 | 23.6 | 1.0 | >10,000 |
Data is compiled from publicly available research.[1][2][3]
The data clearly illustrates the remarkable selectivity of the novel coumarin-based inhibitors. Unlike Acetazolamide, which inhibits the off-target cytosolic isoforms hCA I and II with high potency, the coumarin derivatives are virtually inactive against these isoforms (Kᵢ > 10,000 nM).[2][3] This high selectivity is a crucial attribute, as inhibition of hCA I and II can lead to undesirable side effects.
Notably, Coumarin Derivative 2 and 3 exhibit single-digit nanomolar potency against the tumor-associated isoform hCA XII, with Kᵢ values of 4.1 nM and 1.0 nM, respectively.[2][3] This positions them as highly potent and selective candidates for further investigation in cancer therapy.
The Mechanism of Action: A Tale of Two Inhibitors
The stark contrast in selectivity between Acetazolamide and the coumarin-based inhibitors stems from their fundamentally different mechanisms of action.
Acetazolamide, a classical sulfonamide inhibitor, directly coordinates with the zinc ion in the active site of the carbonic anhydrase enzyme. This direct binding is effective but lacks isoform specificity. In contrast, coumarins act as "suicide inhibitors" or prodrugs.[4] The lactone ring of the coumarin is hydrolyzed by the esterase activity of the carbonic anhydrase, converting it into its active form, a 2-hydroxy-cinnamic acid derivative.[5][6] This active metabolite then binds to the entrance of the active site, blocking substrate access. This unique mechanism is thought to be a key determinant of their high selectivity for specific isoforms like hCA IX and XII.
Experimental Protocols: Measuring Inhibition
The determination of inhibitory potency (Kᵢ) is a critical step in the evaluation of any new inhibitor. The most common method for assessing carbonic anhydrase inhibition is the stopped-flow CO₂ hydration assay.
Stopped-Flow CO₂ Hydration Assay Protocol:
-
Enzyme and Inhibitor Preparation: Recombinant human carbonic anhydrase isoforms (I, II, IX, and XII) are used. Stock solutions of the inhibitors are prepared, typically in DMSO, and then serially diluted to the desired concentrations.
-
Assay Buffer: A buffer solution (e.g., 20 mM HEPES, pH 7.4) containing a pH indicator (e.g., phenol red) is prepared.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated together for a defined period (e.g., 15 minutes at room temperature) to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the CO₂ is hydrated to bicarbonate and a proton, causing a pH change. The initial rates of the catalyzed reaction are measured.
-
Data Analysis: The inhibition constants (Kᵢ) are determined by fitting the initial rate data to appropriate enzyme kinetic models using non-linear least-squares analysis.
A Roadmap for Inhibitor Discovery and Evaluation
The development of novel carbonic anhydrase inhibitors follows a structured workflow, from initial screening to detailed characterization.
This streamlined process enables the efficient identification and characterization of promising new drug candidates.
Conclusion
The emergence of novel coumarin-based inhibitors represents a significant advancement in the pursuit of selective hCA XII-targeted therapies. Their unique prodrug mechanism of action translates into a highly desirable selectivity profile, avoiding the off-target effects associated with classical inhibitors like Acetazolamide. The potent, single-digit nanomolar activity of the most promising coumarin derivatives against hCA XII underscores their potential as lead compounds for the development of next-generation anticancer agents. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation on Human Carbonic Anhydrase IX and XII Inhibitory Activity and A549 Antiproliferative Activity of a New Class of Coumarinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
Validating the Phenotype of a Novel Carbonic Anhydrase XII Inhibitor through Genetic Knockout
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypic effects of a selective human Carbonic Anhydrase XII (hCA XII) inhibitor, herein designated as hCAXII-IN-8, with the genetic knockout of the CA12 gene. The objective is to validate that the pharmacological inhibition of hCA XII recapitulates the genetic knockout phenotype, a critical step in target validation for drug development.
Carbonic anhydrase XII is a transmembrane enzyme that is overexpressed in various cancers and contributes to tumor progression by regulating intra- and extracellular pH.[1][2][3] Its role in maintaining an alkaline intracellular pH and an acidic extracellular microenvironment promotes cancer cell proliferation, invasion, and resistance to chemotherapy.[4][5] Therefore, hCA XII is a promising therapeutic target for anticancer drug development.
Signaling Pathway and Experimental Rationale
The validation of a small molecule inhibitor's on-target effects is crucial. A genetic knockout of the target protein provides the "gold standard" phenotype against which the inhibitor's effects are compared. If the inhibitor accurately mimics the knockout phenotype, it provides strong evidence that its cellular effects are mediated through the intended target.
Caption: Signaling pathway of hCA XII in cancer cells and points of intervention.
Experimental Workflow for Phenotypic Validation
A systematic approach is employed to compare the effects of this compound and CA12 knockout. This involves generating a stable CA12 knockout cell line and then subjecting both the knockout cells and inhibitor-treated wild-type cells to a battery of phenotypic assays.
Caption: Workflow for comparing pharmacological inhibition with genetic knockout.
Comparative Data Summary
The following tables summarize the expected quantitative data from key experiments comparing the effects of this compound with the genetic knockout of CA12.
Table 1: In Vitro Inhibition of hCA Isoforms
| Compound/Method | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| This compound (Representative) | >10,000 | >10,000 | 500 | 5.7 |
| Acetazolamide (Non-selective) | 250 | 12 | 25 | 5.7 |
| CA12 Knockout | N/A | N/A | N/A | N/A (No protein) |
Table 2: Phenotypic Effects on Cancer Cells (e.g., HT-29 Colon Cancer Cells)
| Experimental Group | Relative Cell Viability (%) | Relative Invasion (%) | Intracellular pH (pHi) | Doxorubicin IC50 (µM) |
| Wild-Type + Vehicle | 100 | 100 | 7.58 ± 0.03[5] | 5.2 |
| Wild-Type + this compound (10 µM) | 75 ± 5 | 40 ± 8 | 7.40 ± 0.02 | 1.8 |
| CA12 Knockout + Vehicle | 72 ± 6 | 35 ± 7 | 7.39 ± 0.02[5] | 1.5 |
Experimental Protocols
1. Generation of CA12 Knockout Cell Line via CRISPR/Cas9
-
Cell Line: HT-29 human colon adenocarcinoma cells.
-
gRNA Design: Design two gRNAs targeting exon 1 of the human CA12 gene.
-
Vector: Clone gRNAs into a lentiCRISPRv2 vector co-expressing Cas9 and a puromycin resistance gene.
-
Transfection: Transfect HT-29 cells with the lentiCRISPRv2-CA12 plasmid.
-
Selection: Select for transfected cells using puromycin (2 µg/mL) for 72 hours.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution.
-
Validation: Screen clones for CA12 knockout by Western blot analysis for hCA XII protein expression and Sanger sequencing of the targeted genomic region.
2. Cell Viability Assay (MTT Assay)
-
Seeding: Seed 5,000 cells per well in a 96-well plate.
-
Treatment: Treat cells with vehicle (0.1% DMSO) or varying concentrations of this compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
3. Matrigel Invasion Assay
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in serum-free medium.
-
Cell Seeding: Seed 5 x 10^4 cells in the upper chamber in serum-free medium containing either vehicle or this compound.
-
Chemoattractant: Add complete medium with 10% FBS to the lower chamber.
-
Incubation: Incubate for 48 hours at 37°C.
-
Staining: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Quantification: Count the number of invaded cells in several microscopic fields. Express results as a percentage of the vehicle-treated control.
4. Intracellular pH (pHi) Measurement
-
Loading: Load cells with the pH-sensitive fluorescent dye BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester).
-
Measurement: Measure the ratio of fluorescence emission at 535 nm with excitation at 490 nm and 440 nm using a fluorescence plate reader.
-
Calibration: Generate a calibration curve using buffers of known pH in the presence of nigericin to equilibrate intracellular and extracellular pH.
-
Calculation: Determine the intracellular pH of experimental groups based on the calibration curve.[5]
5. Chemosensitivity Assay
-
Seeding: Seed cells as in the cell viability assay.
-
Treatment: Treat cells with a serial dilution of doxorubicin in the presence or absence of a fixed concentration of this compound (or in the CA12 knockout line).
-
Analysis: After 72 hours, perform an MTT assay as described above.
-
IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) of doxorubicin for each condition by non-linear regression analysis.
Logical Validation of this compound Phenotype
The concordance between the pharmacological and genetic approaches provides strong validation for the on-target activity of this compound.
Caption: Logical flow demonstrating on-target validation of this compound.
Conclusion
This guide outlines the essential experimental framework for validating the phenotype of a selective hCA XII inhibitor, this compound, by comparing its effects to those of a genetic knockout of CA12. The presented data, protocols, and logical diagrams provide a clear and objective methodology for researchers in the field of drug discovery and development to ascertain the on-target efficacy of novel therapeutic compounds targeting hCA XII. The strong correlation between the pharmacological and genetic approaches would provide a high degree of confidence in the mechanism of action of this compound and support its further preclinical and clinical development.
References
- 1. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Safety Operating Guide
Navigating the Disposal of hCAXII-IN-8: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before addressing disposal, it is crucial to handle hCAXII-IN-8 with appropriate safety measures. As with any investigational compound where full toxicological data may not be available, treat this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required to protect from splashes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is recommended.
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures
The overriding principle for the disposal of any laboratory chemical is to adhere to your institution's specific waste management protocols and local, state, and federal regulations.[1][2] The following steps provide a general framework for the proper disposal of this compound.
Step 1: Waste Identification and Classification
The first step is to classify the waste. Since this compound is a small molecule inhibitor used in research, it should be treated as a chemical hazardous waste.[3] Do not dispose of this compound down the drain or in the regular trash.[4]
Step 2: Waste Segregation
Proper segregation of chemical waste is essential to prevent dangerous reactions.[1][3]
-
Solid Waste: Collect solid this compound, contaminated labware (e.g., weighing paper, pipette tips), and contaminated PPE in a designated, compatible, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: If this compound is in a solvent, collect it in a separate, compatible liquid waste container. Do not mix incompatible solvents.[1] The container for liquid waste should be stored in secondary containment to prevent spills.[3]
Step 3: Container Labeling
Properly label all waste containers.[2][3][5] The label should include:
-
The words "Hazardous Waste."[3]
-
The full chemical name: "this compound." Avoid abbreviations.[3][5]
-
The concentration and composition of the waste, including any solvents.[5]
-
The date when the waste was first added to the container.
-
The name and contact information of the principal investigator or laboratory.[5]
Step 4: Storage
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[2][5]
-
Keep containers securely closed except when adding waste.[2][3]
-
Ensure that the storage area is away from ignition sources and incompatible chemicals.
Step 5: Arrange for Pickup and Disposal
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2][5] EHS professionals are trained in the proper handling, transportation, and final disposal of chemical waste, which is typically incineration for investigational drug compounds.[6][7]
Key Experimental Protocols: Decontamination of Empty Containers
Empty containers that held this compound must also be managed properly.
Triple Rinsing Procedure:
-
Rinse the empty container with a suitable solvent (e.g., the solvent in which this compound was dissolved, or a common laboratory solvent like ethanol or acetone) three times.
-
After triple rinsing, the container may be considered "empty" under some regulations and can be disposed of as non-hazardous waste, but you must confirm this with your institution's EHS guidelines.[1]
-
Deface or remove the original label before disposing of the rinsed container.[8]
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table provides a general classification of laboratory chemical waste to aid in proper segregation and handling.
| Waste Category | Characteristics | Examples | Disposal Container |
| Solid Chemical Waste | Non-sharp, chemically contaminated disposable items. | Contaminated gloves, weighing boats, pipette tips. | Labeled solid waste container. |
| Liquid Chemical Waste | Solutions containing hazardous chemicals. | Unused solutions of this compound, reaction mixtures, solvent rinses. | Labeled, compatible liquid waste container with secondary containment. |
| Sharps Waste | Chemically contaminated items that can puncture skin. | Needles, scalpels, Pasteur pipettes. | Puncture-resistant sharps container labeled as "Hazardous Waste." |
| Empty Containers | Containers that held the chemical. | Original vial of this compound. | Triple-rinse and dispose of according to institutional policy. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. risk.byu.edu [risk.byu.edu]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. vumc.org [vumc.org]
Essential Safety and Handling Guidance for hCAXII-IN-8
Disclaimer: A specific Safety Data Sheet (SDS) for hCAXII-IN-8 is not publicly available. The following guidance is based on best practices for handling potent, novel research compounds of unknown toxicity and should be used in conjunction with a thorough risk assessment conducted by qualified personnel.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on immediate, procedural guidance to ensure safe operational and disposal practices.
Personal Protective Equipment (PPE)
Given the unknown toxicological properties of this compound, a cautious approach to personal protection is warranted. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.[1][2]
| Body Part | Recommended PPE | Specifications |
| Respiratory | Full-face respirator or a half-mask respirator with a P100 filter in a certified chemical fume hood.[3] | NIOSH-approved. A full-face respirator also provides eye and face protection. |
| Hands | Double-gloving with chemical-resistant gloves. | Outer glove should be resistant to the solvent used. Both pairs should be disposable. |
| Eyes | Chemical safety goggles or a full-face shield. | Must provide a seal around the eyes to protect from splashes and airborne particles. |
| Body | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs. | Should be worn over personal clothing. |
| Feet | Closed-toe shoes and disposable shoe covers. | Shoe covers should be worn in designated handling areas. |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container should be clearly labeled with the compound name and any known hazard information.
Handling and Experimental Procedures:
-
All handling of powdered this compound should be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.[4]
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound to prevent cross-contamination.
-
When preparing solutions, add the powder to the solvent slowly to avoid splashing.
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan:
-
All waste contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, should be treated as hazardous waste.
-
Collect all hazardous waste in clearly labeled, sealed containers that are compatible with the waste materials.[5]
-
Dispose of hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[6][7]
Emergency Procedures
In Case of Skin Contact:
-
Immediately remove contaminated clothing.
-
Flush the affected area with copious amounts of water for at least 15 minutes.[8]
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[8]
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
In Case of a Spill:
-
Evacuate the area and prevent others from entering.
-
If the spill is large or you are unsure how to handle it, contact your institution's emergency response team.[9]
-
For small spills, if you are trained and have the appropriate PPE and spill kit, carefully clean up the spill according to your institution's procedures.
Workflow for Handling this compound
Caption: General workflow for safely handling potent research compounds of unknown toxicity.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 3. resources.duralabel.com [resources.duralabel.com]
- 4. escopharma.com [escopharma.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
